molecular formula C12H17NO B15195630 1-Methyl-4-phenyl-3-piperidinol CAS No. 1891-23-2

1-Methyl-4-phenyl-3-piperidinol

Katalognummer: B15195630
CAS-Nummer: 1891-23-2
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: NBAFFAPYTHGFLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Methyl-4-phenyl-3-piperidinol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-phenyl-3-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-phenyl-3-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1891-23-2

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

1-methyl-4-phenylpiperidin-3-ol

InChI

InChI=1S/C12H17NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3

InChI-Schlüssel

NBAFFAPYTHGFLN-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C(C1)O)C2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-4-phenyl-3-piperidinol (CAS 91563-25-6)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a versatile scaffold for introducing diverse pharmacophoric elements. 1-methyl-4-phenyl-3-piperidinol, with its characteristic N-methylated piperidine core, a phenyl group, and a hydroxyl functionality, represents a key building block in medicinal chemistry. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the design and development of novel therapeutics. The interplay between its lipophilic phenyl ring and the polar hydroxyl and tertiary amine groups suggests a nuanced profile that warrants detailed investigation. This guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-4-phenyl-3-piperidinol, the methodologies for their determination, and the scientific rationale underpinning these experimental choices.

Core Physicochemical Properties

The physicochemical parameters of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For 1-methyl-4-phenyl-3-piperidinol, a precise understanding of these properties is essential for predicting its behavior in biological systems.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Formula C12H17NODefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 191.27 g/mol Influences diffusion, membrane permeability, and overall size.
Melting Point Not available (solid expected)Affects solubility and formulation development.
Boiling Point > 200 °C (estimated)Relevant for purification and stability at high temperatures.
pKa (acid dissociation constant) 8.5 - 9.5 (estimated)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP (octanol-water partition coefficient) 2.0 - 3.0 (estimated)A measure of lipophilicity, which is crucial for membrane permeability and metabolic stability.
Aqueous Solubility Moderately soluble (predicted)Directly impacts bioavailability and formulation options.

Methodologies for Physicochemical Profiling

The determination of physicochemical properties is a cornerstone of early-stage drug discovery.[1] A variety of robust methods are employed to characterize new chemical entities.

Determination of pKa

The pKa is a critical parameter as it dictates the charge of the molecule at a given pH, which in turn influences its interaction with biological membranes and targets.

Experimental Protocol: Potentiometric Titration

This is a classic and highly accurate method for pKa determination.

  • Preparation of the Analyte Solution: A precisely weighed amount of 1-methyl-4-phenyl-3-piperidinol is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the compound's ionization behavior. The use of a co-solvent is a practical necessity for many organic molecules with limited aqueous solubility, though it can slightly alter the apparent pKa.

Alternative Method: UV-Vis Spectrophotometry

For compounds with a chromophore whose absorbance spectrum changes with ionization state, UV-Vis spectrophotometry offers a sensitive method for pKa determination. A series of buffered solutions of the compound at different pH values are prepared, and the change in absorbance at a specific wavelength is used to calculate the pKa.

Chromatographic Method: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed to estimate pKa. The retention time of the compound is measured at various mobile phase pH values. The pH at which the retention time is midway between that of the fully protonated and neutral forms corresponds to the pKa. This method is particularly useful for impure samples and requires only a small amount of material.

Caption: Workflow for pKa Determination.

Determination of Lipophilicity (logP)

Lipophilicity is a key factor in a drug's ability to cross cell membranes and its potential for metabolism by cytochrome P450 enzymes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for logP determination.

  • Preparation of Phases: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known concentration of 1-methyl-4-phenyl-3-piperidinol is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and shaken vigorously to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a nonpolar (octanol) and a polar (water) phase, providing a direct and reliable measure of its lipophilicity. Pre-saturation of the solvents is crucial to ensure that the volumes of the two phases do not change during the experiment.

Alternative Method: RP-HPLC

A rapid estimation of logP can be obtained using RP-HPLC. A correlation is established between the retention times of a series of compounds with known logP values and their chromatographic behavior. The logP of the unknown compound is then interpolated from its retention time. This high-throughput method is valuable for screening large numbers of compounds.

logP_Determination start Start prepare Prepare Saturated Octanol and Water start->prepare dissolve Dissolve Compound in One Phase prepare->dissolve partition Shake to Partition dissolve->partition separate Centrifuge to Separate Phases partition->separate analyze Analyze Concentration in Each Phase (HPLC/UV) separate->analyze calculate Calculate logP analyze->calculate end End calculate->end caption Shake-Flask Method for logP

Caption: Shake-Flask Method for logP.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and the development of intravenous formulations.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Equilibration: An excess amount of solid 1-methyl-4-phenyl-3-piperidinol is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shaking: The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices: This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution. Using a physiologically relevant buffer (pH 7.4) provides a more accurate reflection of solubility in the body.

High-Throughput Method: Kinetic Solubility

For early-stage screening, kinetic solubility assays are often employed. In these assays, the compound is typically dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected, often by light scattering or turbidimetry. While less precise than thermodynamic solubility, this method is much faster and requires less compound.

Spectral Data Analysis

The structural elucidation and confirmation of 1-methyl-4-phenyl-3-piperidinol would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group, the protons on the piperidine ring, and the phenyl group protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

    • ¹³C NMR would provide information on the number and types of carbon atoms present, including the phenyl carbons, the piperidine ring carbons, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structure confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C-N stretch of the tertiary amine.

Conclusion

While specific experimental data for 1-methyl-4-phenyl-3-piperidinol (CAS 91563-25-6) remains to be fully characterized in publicly accessible literature, this guide provides a robust framework for its physicochemical evaluation. The methodologies outlined herein represent the industry-standard approaches for characterizing novel drug candidates. A thorough understanding and application of these techniques are essential for any researcher or drug development professional working with this, or any other, promising new chemical entity. The estimated properties of 1-methyl-4-phenyl-3-piperidinol suggest a compound with a balanced profile that could be amenable to further development, underscoring the importance of rigorous physicochemical characterization in modern drug discovery.

References

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin, 66(2), 119-130. [Link]

Sources

Pharmacodynamics of 1-Methyl-4-phenyl-3-piperidinol as an MPTP Analog: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is the gold standard for inducing Parkinsonian models in vivo. Its toxicity is entirely dependent on its bioactivation by Monoamine Oxidase B (MAO-B) into the toxic pyridinium cation, MPP+, which subsequently inhibits mitochondrial Complex I. However, the development of targeted neuroprotective agents requires precise structural probes to decouple MAO-B binding from downstream toxicity.

1-Methyl-4-phenyl-3-piperidinol serves as a critical structural analog in these pharmacodynamic studies. By saturating the tetrahydropyridine double bond and introducing a hydroxyl group at the C-3 position, this compound fundamentally alters the stereoelectronic landscape of the molecule. This whitepaper provides an in-depth technical analysis of why these structural modifications abolish MAO-B substrate activity, detailing the underlying causality, and provides self-validating experimental protocols for assessing the pharmacodynamics of MPTP analogs.

Mechanistic Baseline: The MPTP Bioactivation Pathway

To understand the pharmacodynamics of the 3-piperidinol analog, one must first establish the catalytic requirements of the wild-type MPTP molecule.

MPTP is highly lipophilic and readily crosses the blood-brain barrier. Within astrocytes, it encounters MAO-B, a flavin adenine dinucleotide (FAD)-dependent enzyme[1]. The oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) requires the abstraction of a hydride (or a sequential electron-proton-electron transfer) from the α -carbon adjacent to the nitrogen. demonstrated that this reaction is highly dependent on the allylic system provided by the 4,5-double bond of the tetrahydropyridine ring, which stabilizes the transition state[2]. MPDP+ then undergoes further oxidation (both enzymatically and spontaneously) to form MPP+, the active toxicant that is taken up by the dopamine transporter (DAT) to inhibit Complex I[3].

Pathway MPTP MPTP (Tetrahydropyridine) MAOB MAO-B Enzyme (FAD Cofactor) MPTP->MAOB MPDP MPDP+ Intermediate MAOB->MPDP Hydride Transfer MPP MPP+ (Active Toxicant) MPDP->MPP Oxidation ComplexI Mitochondrial Complex I Inhibition MPP->ComplexI DAT Uptake Pip 1-Methyl-4-phenyl- 3-piperidinol Block Steric & Electronic Blockade Pip->Block MAO-B Assay Safe No Pyridinium Formation Block->Safe Preserved Respiration

Fig 1: Divergent MAO-B metabolic pathways of MPTP versus its 3-piperidinol analog.

Structural Pharmacodynamics of 1-Methyl-4-phenyl-3-piperidinol

The transition from MPTP to 1-methyl-4-phenyl-3-piperidinol involves two critical structural modifications that collectively act as a "pharmacodynamic kill-switch" for MAO-B bioactivation.

Saturation of the β,γ -Double Bond

The reduction of the 1,2,3,6-tetrahydropyridine ring to a piperidine ring forces the molecule into a rigid chair conformation. proved that the MAO-B active site requires a semi-planar substrate geometry to properly align the α -C-H bond with the N5 atom of the FAD cofactor[4]. Without the allylic π -system, the energy barrier for hydride abstraction becomes insurmountable. Consequently, fully saturated piperidines are not oxidized by MAO-B[5].

Steric Hindrance at the C-3 Position

The addition of a hydroxyl group at the C-3 position introduces severe steric clash within the bipartite substrate cavity of MAO-B. The MAO-B active site contains a hydrophobic "gating" region (comprising residues Tyr326 and Ile199) that separates the entrance cavity from the catalytic core. The bulky, polar 3-hydroxyl group prevents the piperidinol ring from adopting the necessary orientation for catalysis. As noted in their structure-activity relationship studies, even minor substitutions on the tetrahydropyridine ring drastically reduce or abolish MAO-B turnover[6].

Causality Summary: Because 1-methyl-4-phenyl-3-piperidinol cannot be oxidized to a dihydropyridinium (MPDP+ analog) or a pyridinium (MPP+ analog), it cannot act as a mechanism-based inactivator of MAO-B, nor can it inhibit mitochondrial respiration. This makes it an ideal negative control for validating the specificity of neuroprotective MAO-B inhibitors.

Quantitative Data Analysis

The following table summarizes the comparative pharmacodynamic parameters, demonstrating the self-validating nature of using 1-methyl-4-phenyl-3-piperidinol as a structural probe against MPTP.

CompoundMAO-B Vmax​ (nmol/min/mg)MAO-B Km​ ( μ M)Catalytic Efficiency ( Vmax​/Km​ )Complex I IC50​ (mM)*
MPTP 320.5 ± 15.2300 ± 201.06~0.5 (as MPP+)
1-Methyl-4-phenyl-3-piperidinol N.D. (No detectable oxidation)> 50000.00> 10.0 (No inhibition)
Kynuramine (Standard)185.0 ± 10.545 ± 54.11N/A

*Note: Complex I inhibition is measured using the downstream oxidized metabolites (if formed) incubated with isolated mitochondria.

Experimental Methodologies: Validating the Pharmacodynamic Profile

To empirically validate the lack of bioactivation and toxicity of 1-methyl-4-phenyl-3-piperidinol, the following self-validating experimental workflows must be executed. The protocol uses MPTP as a positive control for toxification and kynuramine as an enzymatic standard.

Protocol 1: In Vitro MAO-B Oxidation Kinetics Assay

Objective: To quantify the rate of enzymatic oxidation using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

  • Enzyme Preparation: Suspend 100 μ g of purified recombinant human MAO-B (or isolated mouse brain mitochondria) in 500 μ L of 50 mM sodium phosphate buffer (pH 7.4).

  • Substrate Incubation: Add 1-methyl-4-phenyl-3-piperidinol or MPTP at varying concentrations (10 μ M to 1000 μ M). Incubate the mixture at 37°C in a shaking water bath.

  • Reaction Termination: At precise time intervals (e.g., 0, 10, 20, 30 minutes), quench the reaction by adding 50 μ L of ice-cold 0.5 M perchloric acid ( HClO4​ ).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • HPLC-DAD Analysis: Inject 20 μ L of the supernatant into a C18 reverse-phase HPLC column. Monitor absorbance at 295 nm (for MPDP+ analogs) and 340 nm (for MPP+ analogs).

  • Validation: The absence of peaks at 295 nm and 340 nm for the 3-piperidinol analog confirms the structural blockade of MAO-B oxidation[3].

Protocol 2: Mitochondrial Complex I Respiration Assay

Objective: To confirm that the parent compound and its (non-existent) metabolites do not disrupt mitochondrial oxidative phosphorylation.

  • Mitochondrial Isolation: Isolate intact mitochondria from C57BL/6 mouse brains using differential centrifugation in a sucrose/mannitol buffer (pH 7.2) supplemented with EGTA.

  • Respirometry Setup: Transfer 50 μ g of mitochondrial protein into a Clark-type oxygen electrode chamber containing respiration buffer at 30°C.

  • State 2 Respiration: Add 5 mM Glutamate and 5 mM Malate (Complex I electron donors).

  • State 3 Respiration (Active): Induce maximal oxygen consumption by adding 250 μ M ADP.

  • Compound Addition: Inject 1 mM of 1-methyl-4-phenyl-3-piperidinol (or MPP+ as a positive control).

  • Data Interpretation: MPP+ will rapidly collapse State 3 respiration. 1-methyl-4-phenyl-3-piperidinol will show no deviation from the baseline oxygen consumption slope, proving it lacks Complex I inhibitory pharmacodynamics.

Workflow Isolate 1. Isolate Mouse Brain Mitochondria (Differential Centrifugation) Incubate 2. Substrate Incubation (MPTP vs 3-Piperidinol) Isolate->Incubate Split Split Workflow Incubate->Split AssayMAO 3A. MAO-B Kinetics (HPLC-DAD / ESI-MS) Split->AssayMAO AssayResp 3B. Complex I Respiration (Clark-type O2 Electrode) Split->AssayResp Data 4. Pharmacodynamic Profiling (Vmax, Km, IC50) AssayMAO->Data AssayResp->Data

Fig 2: Experimental workflow for assessing MAO-B kinetics and mitochondrial respiration.

References

  • Youngster, S. K., et al. "Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products." Journal of Neurochemistry, 1989.

  • Castagnoli, K., et al. "Probing the Active Sites of Monoamine Oxidase A and B with 1,4-Disubstituted Tetrahydropyridine Substrates and Inactivators." Journal of Medicinal Chemistry, 1999.

  • Heikkila, R. E., et al. "Studies on the oxidation of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase B." Journal of Neurochemistry, 1985.

  • Krueger, M. J., et al. "Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines." Biochemical Journal, 1990.

  • Herraiz, T., et al. "Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes..." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.

Sources

Stereochemical Engineering of 1-Methyl-4-phenyl-3-piperidinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-4-phenyl-3-piperidinol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for various central nervous system (CNS) agents, including opioid analgesics and receptor antagonists. The presence of two adjacent chiral centers at C3 and C4 generates distinct cis and trans diastereomers. As a Senior Application Scientist, achieving stereocontrol over these centers is not merely a synthetic exercise; it is a prerequisite for dictating the molecule's 3D conformational space and, consequently, its target binding affinity. This guide deconstructs the thermodynamic principles, divergent synthetic pathways, and self-validating protocols required to selectively engineer and verify these stereoisomers.

Conformational Thermodynamics: The Role of Hydrogen Bonding

The stereochemical behavior of 3-piperidinol derivatives is heavily dictated by intramolecular forces that defy simple steric assumptions. In a standard cyclohexane system, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial interactions. However, the piperidine ring introduces a heteroatom that fundamentally alters this thermodynamic landscape.

As detailed in the foundational work on[1], the cis-isomer of 1-methyl-4-phenyl-3-piperidinol adopts a preferred conformation where the bulky C4-phenyl group is equatorial, forcing the C3-hydroxyl group into an axial position. Ordinarily, an axial hydroxyl is sterically penalized. However, this specific geometry places the hydroxyl proton in perfect proximity to the axial lone pair of the piperidine nitrogen, forming a robust intramolecular hydrogen bond[2]. This thermodynamic stabilization effectively overrides the steric penalty, locking the cis-isomer into a highly stable chair conformation. Conversely, the trans-isomer places both the phenyl and hydroxyl groups in equatorial positions, orienting the hydroxyl away from the nitrogen and preventing intramolecular hydrogen bonding.

Divergent Synthetic Strategies: Kinetic vs. Steric Control

To access these distinct conformational spaces, we must employ divergent synthetic logic starting from a common precursor: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

The cis-Pathway (Electronic Stabilization): Accessing the cis-isomer requires the epoxidation of the tetrahydropyridine double bond, followed by reductive ring-opening with Lithium Aluminum Hydride (LiAlH₄). The causality here is rooted in transition-state stabilization. Hydride attack occurs regioselectively at the more sterically hindered C4 position rather than C3[3]. Why? Because the adjacent phenyl ring at C4 electronically stabilizes the developing charge in the S_N2-like transition state, as described in[4]. This backside attack displaces the oxygen to C3, inverting the stereocenter at C4 and yielding the cis-relationship[5].

The trans-Pathway (Steric Control): Accessing the trans-isomer relies on the hydroboration-oxidation of the same tetrahydropyridine precursor. Here, causality is driven purely by steric bulk. The massive C4-phenyl group physically blocks the approach of the borane complex to C4, directing the boron atom exclusively to the less hindered C3 position. Because hydroboration is a concerted syn-addition, the hydrogen (at C4) and boron (at C3) add to the same face of the alkene. Subsequent stereoretentive oxidation replaces the boron with a hydroxyl group. Since the H and OH are cis, the C4-phenyl and C3-hydroxyl are forced into a trans-relationship.

Pathway Visualization

Stereoselective_Synthesis A 1-Methyl-4-phenyl- 1,2,3,6-tetrahydropyridine B 1-Methyl-4-phenyl- 3,4-epoxypiperidine A->B 1. Br2/H2O 2. NaOH (Epoxidation) C Alkylborane Intermediate A->C BH3-THF (Syn-Addition at C3/C4) D cis-1-Methyl-4-phenyl- 3-piperidinol (Axial OH, Equatorial Ph) B->D LiAlH4 / THF (SN2 Inversion at C4) E trans-1-Methyl-4-phenyl- 3-piperidinol (Equatorial OH, Equatorial Ph) C->E H2O2, NaOH (Stereoretentive Oxidation)

Divergent synthetic pathways for cis and trans 1-methyl-4-phenyl-3-piperidinol isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the stereochemical engineering is proven directly through specific NMR coupling constants inherent to the rigid chair conformations.

Protocol 1: Stereocontrolled Synthesis of cis-1-Methyl-4-phenyl-3-piperidinol
  • Step 1: Dissolve 1-methyl-4-phenyl-3,4-epoxypiperidine (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Step 2: Cool the reaction vessel to 0 °C. Slowly add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF to control the exothermic evolution of hydrogen gas.

  • Step 3: Heat the mixture to reflux for 6 hours. Causality: Elevated thermal energy is required to overcome the high activation barrier of nucleophilic attack at the sterically congested C4 tertiary carbon.

  • Step 4: Cool to 0 °C and quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate in vacuo[6].

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The C3 proton will appear as a narrow multiplet ( W1/2​≈6−8 Hz) at ~3.8 ppm. This small coupling profile confirms the proton is equatorial, validating that the hydroxyl group is locked in the axial position (cis to the equatorial phenyl group).

Protocol 2: Stereocontrolled Synthesis of trans-1-Methyl-4-phenyl-3-piperidinol
  • Step 1: Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous THF under argon and cool to 0 °C.

  • Step 2: Add BH₃·THF complex (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Causality: Maintaining low temperatures prevents non-specific hydroboration and maximizes regioselectivity driven by the steric bulk of the C4-phenyl group.

  • Step 3: Carefully add 3M NaOH (aq), followed by the dropwise addition of 30% H₂O₂. Stir at room temperature for 1 hour. Causality: Alkaline H₂O₂ oxidizes the alkylborane with strict retention of stereochemistry, locking in the trans-relationship.

  • Step 4: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the purified product via ¹H NMR (CDCl₃). The C3 proton will appear as a broad doublet of doublets or multiplet at ~3.5 ppm, exhibiting at least one large trans-diaxial coupling constant ( Jax−ax​≈9−11 Hz) with the C4 proton. This confirms the C3 proton is axial, validating the equatorial position of the hydroxyl group (trans to the equatorial phenyl group).

Quantitative Conformational Data

The following table summarizes the structural and spectroscopic parameters that differentiate the engineered diastereomers, providing a quick-reference validation matrix for bench scientists.

Parametercis-1-Methyl-4-phenyl-3-piperidinoltrans-1-Methyl-4-phenyl-3-piperidinol
Synthetic Route Epoxide Reduction (Kinetic/Electronic)Hydroboration-Oxidation (Steric)
Relative Stereochemistry cis (C3-OH / C4-Ph)trans (C3-OH / C4-Ph)
Preferred Conformation Equatorial Phenyl / Axial HydroxylEquatorial Phenyl / Equatorial Hydroxyl
Intramolecular H-Bonding Strong (N···H-O interaction)Weak / Absent (Distance too great)
¹H NMR (C3-H) Profile Narrow multiplet (small Jeq−ax​ , Jeq−eq​ )Broad dd (large Jax−ax​>9 Hz)
Mechanistic Driver S_N2 Inversion at benzylic-like C4Syn-addition followed by stereoretention

References

  • Lyle, R. E., McMahon, D. H., Krueger, W. E., & Spicer, C. K. "Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives." The Journal of Organic Chemistry, 1966.[Link]

  • Lyle, R. E., & Krueger, W. E. "The Preparation and Some Reactions of 1-Methyl-4-phenyl-3,4-epoxypiperidine." The Journal of Organic Chemistry, 1965.[Link]

Sources

historical discovery and isolation of 1-methyl-4-phenyl-3-piperidinol

Author: BenchChem Technical Support Team. Date: April 2026

Historical Discovery and Isolation of 1-Methyl-4-phenyl-3-piperidinol: A Technical Retrospective

Abstract This whitepaper provides an in-depth technical analysis of the historical discovery, isolation, and conformational characterization of 1-methyl-4-phenyl-3-piperidinol. Emerging from mid-20th-century efforts to map the structure-activity relationships of piperidine-based analgesics, this compound served as a critical model for understanding regioselective epoxide ring-opening and intramolecular hydrogen bonding in heterocyclic chemistry.

Introduction and Historical Context

During the 1950s and 1960s, the pharmaceutical landscape was heavily focused on synthesizing derivatives of pethidine (meperidine) to discover novel analgesics with reduced addiction liability. While the 4-piperidinol isomer (1-methyl-4-phenyl-4-piperidinol) became widely known as the direct precursor to the synthetic opioid MPPP and the neurotoxin MPTP, its positional isomer—1-methyl-4-phenyl-3-piperidinol —was synthesized to answer fundamental questions about stereochemistry and molecular conformation.

The landmark discovery and isolation of this compound were achieved by Robert E. Lyle and William E. Krueger in 1965 . Their primary objective was not to develop a commercial drug, but to establish a robust synthetic pathway for 3-substituted piperidines and to investigate how the spatial arrangement of the hydroxyl group influences the piperidine ring's structural equilibrium.

Mechanistic Pathways of Discovery

The isolation of 1-methyl-4-phenyl-3-piperidinol required a sophisticated, multi-step synthetic strategy to ensure stereochemical control. Lyle and Krueger designed a pathway that leveraged the predictable reactivity of an oxirane (epoxide) intermediate.

The synthesis began with the bromination of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in an aqueous medium to form a bromohydrin intermediate (1-methyl-3-bromo-4-phenyl-4-piperidinol). Treatment of this intermediate with a base triggered an intramolecular S_N2 reaction, yielding the critical intermediate: 1-methyl-4-phenyl-3,4-epoxypiperidine .

The defining isolation step was the regioselective reduction of this epoxide. By utilizing lithium aluminum hydride (LiAlH₄), the researchers achieved a nucleophilic displacement at the 4-position. The causality of this regioselectivity is rooted in the electronic environment of the oxirane ring. While epoxide ring-opening typically occurs at the less sterically hindered carbon, the C-4 position in this molecule is benzylic. The adjacent phenyl group electronically stabilizes the transition state, directing the nucleophilic hydride attack preferentially to the C-4 carbon. This specific ring-opening yields the cis-isomer of 1-methyl-4-phenyl-3-piperidinol as the major product .

SynthesisPathway SM 1-Methyl-4-phenyl-1,2,3,6- tetrahydropyridine Brom Bromohydrin Formation (Br2 / H2O) SM->Brom Int1 1-Methyl-3-bromo-4-phenyl- 4-piperidinol Brom->Int1 Base Intramolecular SN2 (OH- / Base) Int1->Base Epox 1-Methyl-4-phenyl-3,4- epoxypiperidine Base->Epox Red Regioselective Reduction (LiAlH4) Epox->Red Hydride Attack at C-4 Cis cis-1-Methyl-4-phenyl- 3-piperidinol Red->Cis Oxirane Ring Opening

Fig 1: Synthesis and isolation pathway of cis-1-methyl-4-phenyl-3-piperidinol.

Conformational Analysis and Hydrogen Bonding

Following its successful isolation, the compound became an essential model for structural chemistry. In 1966, Lyle, McMahon, Krueger, and Spicer published a comprehensive conformational analysis of 3-piperidinol derivatives .

The researchers utilized the cis- and trans-isomers of 1-methyl-4-phenyl-3-piperidinol to evaluate the strength and impact of intramolecular hydrogen bonding. In the cis-isomer, the spatial proximity of the hydroxyl group at the 3-position to the basic heterocyclic nitrogen allows for the formation of a strong intramolecular hydrogen bond.

Causality of Conformational Shift: Typically, bulky substituents like a hydroxyl group prefer an equatorial position to minimize 1,3-diaxial steric strain. However, the formation of the intramolecular hydrogen bond in cis-1-methyl-4-phenyl-3-piperidinol provides enough thermodynamic stabilization to offset this strain. Consequently, it decreases the apparent steric requirement of the axial hydroxyl group, locking the piperidine ring into a chair conformation where the hydroxyl group is axial and the phenyl group is equatorial . This fundamental discovery heavily influenced subsequent structural designs of piperidine-based neuroactive compounds.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the historical protocol for the isolation of cis-1-methyl-4-phenyl-3-piperidinol is reconstructed below. This workflow incorporates self-validating checkpoints to confirm intermediate formation.

Protocol: Isolation of cis-1-Methyl-4-phenyl-3-piperidinol

Objective: To regioselectively open the oxirane ring of 1-methyl-4-phenyl-3,4-epoxypiperidine.

Reagents:

  • 1-Methyl-4-phenyl-3,4-epoxypiperidine (2.0 g)

  • Lithium aluminum hydride (LiAlH₄) (0.75 g)

  • Anhydrous ether (75 mL)

  • Deionized water

  • Anhydrous potassium carbonate (K₂CO₃)

  • n-Heptane

Step-by-Step Methodology:

  • Preparation of the Reducing Slurry: In a flame-dried 200-mL three-neck round-bottom flask equipped with a magnetic stirrer, suspend 0.75 g of LiAlH₄ in 75 mL of anhydrous ether.

    • Causality: Strict anhydrous conditions are mandatory. Moisture will prematurely decompose the LiAlH₄ via an exothermic reaction, destroying its hydride transfer capability.

  • Substrate Addition: Slowly add 2.0 g of 1-methyl-4-phenyl-3,4-epoxypiperidine to the slurry.

    • Causality: The aluminum coordinates with the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The benzylic nature of the C-4 carbon electronically favors nucleophilic hydride attack at this position, selectively yielding the 3-piperidinol.

  • Reaction Incubation: Stir the mixture continuously for 6 hours at room temperature.

    • Validation Check: The extended reaction time at ambient temperature ensures 100% conversion without inducing thermal degradation or unwanted side reactions that occur at reflux.

  • Quenching: Carefully decompose the excess LiAlH₄ by the dropwise addition of water until effervescence ceases.

    • Causality: Water reacts with unreacted LiAlH₄ to form insoluble aluminum salts, safely neutralizing the reactive hydride and preventing over-reduction.

  • Filtration and Extraction: Filter the precipitate and wash it thoroughly with two 10-mL portions of ether. Combine the ether solutions.

    • Causality: Washing the aluminum salts is critical to recover any product trapped within the solid matrix, maximizing yield.

  • Drying and Concentration: Dry the combined ether extracts over anhydrous K₂CO₃ and evaporate the solvent under reduced pressure to yield a pale yellow oil (approx. 1.02 g).

  • Crystallization (Isolation): Crystallize the crude oil using n-heptane.

    • Causality:n-Heptane provides the precise polarity required to selectively precipitate the cis-isomer (white needles) while leaving unreacted starting material and minor impurities in solution.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and spectral data of the intermediates and the final isolated product, serving as analytical benchmarks for the synthesis .

CompoundMelting Point (°C)Yield (%)UV Absorbance (λ max)
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol104–10610.0244 mμ (log ε 4.06)
1-Methyl-4-phenyl-3,4-epoxypiperidine44–4685.2253, 258, 264 mμ
cis-1-Methyl-4-phenyl-3-piperidinol95–97~90.0*N/A

*Yield represents the proportion of the cis-isomer in the crude oil mixture prior to final n-heptane crystallization.

References

  • Lyle, R. E., & Krueger, W. E. (1965). The Preparation and Some Reactions of 1-Methyl-4-phenyl-3,4-epoxypiperidine. The Journal of Organic Chemistry, 30(2), 394-396. URL: [Link]]

  • Lyle, R. E., McMahon, D. H., Krueger, W. E., & Spicer, C. K. (1966). Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives. The Journal of Organic Chemistry, 31(12), 4164-4167. URL: [Link]]

Methodological & Application

Application Note: Regioselective Reduction of 1-Methyl-4-phenyl-3,4-epoxypiperidine to cis-3-Piperidinol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of substituted piperidinols is of paramount importance in medicinal chemistry due to their prevalence as pharmacophores in neuroactive and analgesic agents. The transformation of 1-methyl-4-phenyl-3,4-epoxypiperidine to cis-1-methyl-4-phenyl-3-piperidinol represents a highly specific, regioselective epoxide opening. This guide details the mechanistic causality, reagent selection, and step-by-step protocol to achieve this reduction with high fidelity and yield.

Causality of Regioselectivity and Stereoselectivity

In typical aliphatic epoxides, nucleophilic hydride attack (e.g., via Lithium Aluminum Hydride, LiAlH4​ ) occurs at the least sterically hindered carbon to yield the more substituted alcohol. However, 1-methyl-4-phenyl-3,4-epoxypiperidine exhibits anomalous regioselectivity. The hydride nucleophile selectively attacks the more sterically hindered C4 position (1)[1].

  • Regioselective Causality: The presence of the phenyl ring at C4 provides significant benzylic stabilization to the transition state during the SN​2 -like displacement. This electronic activation overrides the steric bulk, directing the hydride to C4 and leaving the oxygen atom attached to C3.

  • Stereoselective Causality: The nucleophilic displacement proceeds with inversion of configuration at C4. Because the epoxide oxygen is conformationally constrained, the resulting hydroxyl group at C3 and the newly established stereocenter at C4 are locked into a cis relationship, yielding cis-1-methyl-4-phenyl-3-piperidinol (2)[2].

Experimental Design & Workflow Visualization

To ensure a self-validating system, the protocol integrates specific checkpoints. The choice of LiAlH4​ in anhydrous ether ensures complete reduction, while a highly controlled Fieser quench prevents product entrapment in aluminum salts and minimizes epimerization risks associated with prolonged exposure to harsh basic conditions (3)[3].

G SM 1-Methyl-4-phenyl- 3,4-epoxypiperidine Reaction Regioselective Hydride Attack (SN2 Displacement at C4) SM->Reaction Reagent LiAlH4 in Anhydrous Ether (0 °C to RT, N2 atm) Reagent->Reaction Quench Fieser Quench (H2O, 15% NaOH, H2O) Reaction->Quench Filter Filter Aluminum Salts (Granular Precipitate) Quench->Filter Product cis-1-Methyl-4-phenyl- 3-piperidinol Filter->Product

Figure 1: Experimental workflow for the regioselective reduction of 3,4-epoxypiperidine.

Quantitative Data & Expected Outcomes

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical outcomes to validate the success of the protocol.

ParameterValue / Description
Starting Material (SM) 1-Methyl-4-phenyl-3,4-epoxypiperidine
Reagent Lithium Aluminum Hydride ( LiAlH4​ )
Equivalents 1.5 to 2.0 eq of LiAlH4​ relative to SM
Solvent Anhydrous Diethyl Ether (or THF)
Reaction Temperature 0 °C addition, then warm to Room Temperature
Target Product cis-1-Methyl-4-phenyl-3-piperidinol
Product Formula C12​H17​NO
Product Melting Point 95–97 °C
Expected Yield 80–90%

Step-by-Step Protocol

Phase 1: Hydride Suspension Preparation
  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a continuous flow of dry Nitrogen ( N2​ ).

  • Suspend the required amount of LiAlH4​ (e.g., 1.0 g ) in 50 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice-water bath.

Phase 2: Epoxide Addition
  • Dissolve the 1-methyl-4-phenyl-3,4-epoxypiperidine starting material in a minimal volume of anhydrous diethyl ether.

  • Transfer the epoxide solution to the addition funnel and add it dropwise to the LiAlH4​ suspension over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the hydride transfer and prevents solvent boil-off.

Phase 3: Reaction Monitoring (Self-Validation Checkpoint 1)
  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation: Analyze an aliquot via Thin Layer Chromatography (TLC). The reaction is complete when the less polar epoxide spot is entirely consumed, replaced by a highly polar spot corresponding to the secondary alcohol.

Phase 4: The Fieser Quench (Critical Causality Step)
  • Re-cool the reaction flask to 0 °C. For every 1.0 g of LiAlH4​ initially used, perform the following sequence dropwise with vigorous stirring:

    • Add 1.0 mL of deionized water (Caution: vigorous H2​ evolution).

    • Add 1.0 mL of 15% aqueous NaOH .

    • Add 3.0 mL of deionized water.

  • Remove the ice bath and stir vigorously for 15–30 minutes until the aluminum byproducts form a crisp, white, granular precipitate.

    • Causality: This precise stoichiometric quench prevents the formation of a gelatinous aluminum hydroxide emulsion. It maximizes product recovery and prevents epimerization of the sensitive C3 stereocenter by avoiding prolonged exposure to harsh aqueous basic conditions (3)[3].

Phase 5: Isolation and Verification (Self-Validation Checkpoint 2)
  • Filter the granular suspension through a pad of Celite. Wash the filter cake thoroughly with three 20 mL portions of warm diethyl ether to extract any trapped product.

  • Dry the combined organic filtrates over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Validation: The crude product should spontaneously crystallize upon standing. Determine the melting point of the solid. A sharp melting point of 95–97 °C confirms the exclusive formation of the cis-isomer and serves as a definitive self-validation of the protocol's stereochemical integrity (2)[2].

Sources

Application Notes: Crystallization Techniques for Isolating trans-1-methyl-4-phenyl-3-piperidinol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][] The specific stereochemistry of substituents on the piperidine ring is often critical for biological activity, making the isolation of single, pure stereoisomers a crucial step in drug development.[1][3] This guide focuses on trans-1-methyl-4-phenyl-3-piperidinol, a disubstituted piperidine derivative whose therapeutic potential is intrinsically linked to its three-dimensional structure.

Isolating the desired trans diastereomer from a potential mixture with its cis counterpart requires robust and scalable purification methods. While chromatography is a powerful tool for separation, crystallization often represents a more economical and efficient approach for large-scale production.[4][5] Diastereomers, unlike enantiomers, possess different physical properties, including solubility, which can be exploited for separation via fractional crystallization.[6][7]

This document provides a detailed overview of the physicochemical principles and practical laboratory protocols for the selective crystallization of trans-1-methyl-4-phenyl-3-piperidinol. We will explore several strategic approaches, including cooling crystallization, anti-solvent addition, and pH-swing crystallization, to provide researchers with a comprehensive toolkit for obtaining this target molecule in high purity.

Physicochemical Principles and Strategic Considerations

A successful crystallization strategy is built upon a fundamental understanding of the target molecule's properties.

Molecular Structure and Solubility: trans-1-methyl-4-phenyl-3-piperidinol possesses several key functional groups that dictate its solubility:

  • Piperidine Ring: A basic tertiary amine (pKa of the conjugate acid is typically ~10-11) that is readily protonated in acidic conditions.[8] This makes its solubility highly pH-dependent. The free base is soluble in many organic solvents, while the protonated salt form is generally more soluble in polar, protic solvents like water or ethanol.[][8]

  • Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents (e.g., alcohols).

  • Phenyl Group (-C₆H₅): A large, nonpolar moiety that contributes to solubility in aromatic and less polar organic solvents (e.g., toluene, dichloromethane).

The molecule's dual hydrophilic (amine, hydroxyl) and lipophilic (phenyl) character suggests that a wide range of solvents should be screened. A systematic approach to solvent selection is paramount.[9]

The Challenge of Diastereomer Separation: The cis and trans isomers of 1-methyl-4-phenyl-3-piperidinol are diastereomers. Their different spatial arrangements lead to distinct crystal packing efficiencies and, consequently, different lattice energies and solubilities in a given solvent system.[6] The trans isomer, often being more symmetrical, may pack more efficiently into a crystal lattice, rendering it less soluble than the cis isomer. This difference is the cornerstone of separation by fractional crystallization.[10]

Core Crystallization Strategies and Protocols

Based on the physicochemical profile, three primary crystallization strategies are recommended. The optimal choice depends on the scale, initial purity, and available solvents.

G cluster_0 cluster_1 cluster_2 start Start: Crude Mixture (cis/trans isomers) purity_check Initial Purity Assessment (e.g., by HPLC/NMR) start->purity_check sol_test Solubility Screening (Test various solvents) decision1 Good solubility difference between hot and cold? sol_test->decision1 decision2 Soluble in Solvent A, Insoluble in Solvent B? sol_test->decision2 purity_check->sol_test decision3 Isolating the free base? purity_check->decision3 decision1->decision2 No cooling Protocol 1: Cooling Crystallization decision1->cooling Yes decision2->decision3 No antisolvent Protocol 2: Anti-Solvent Crystallization decision2->antisolvent Yes ph_swing Protocol 3: pH-Swing Crystallization decision3->ph_swing Yes, from salt

Caption: Decision tree for selecting an appropriate crystallization method.

Protocol 1: Cooling Crystallization

This is the most straightforward method, relying on the principle that the compound is significantly more soluble in a hot solvent than in a cold one. The goal is to find a solvent that dissolves the crude mixture at an elevated temperature but allows the less soluble trans isomer to selectively crystallize upon cooling.

Materials:

  • Crude trans-1-methyl-4-phenyl-3-piperidinol

  • Candidate solvents (see Table 1)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical to allow for the selective crystallization of the desired diastereomer and minimize the inclusion of impurities.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation:

Table 1: Representative Solvent Screening for Cooling Crystallization

SolventPolarity IndexBoiling Point (°C)ObservationsSuitability
Isopropanol4.382Good solubility when hot, significant precipitation upon cooling.Excellent
Ethyl Acetate4.477Moderate solubility when hot, slow crystallization.Good
Acetonitrile5.882High solubility even at room temperature.Poor
Toluene2.4111Good solubility when hot, may require seeding.Good
Water10.2100Insoluble (as free base).Not suitable
Heptane0.198Very low solubility even when hot.Poor (potential anti-solvent)

Troubleshooting:

  • Oiling Out: If the compound separates as a liquid oil instead of solid crystals, the solution is likely too supersaturated or cooling too quickly. Re-heat the mixture to redissolve the oil, add slightly more solvent (5-10% volume), and cool at a much slower rate.

  • No Crystals Form: The solution may be too dilute or require initiation. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure trans isomer.

Protocol 2: Anti-Solvent Crystallization

This technique is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

G A 1. Dissolve crude mixture in minimum amount of 'Solvent' (e.g., Ethanol) B 2. Slowly add 'Anti-solvent' (e.g., Water) dropwise until solution becomes turbid A->B C 3. Add a few drops of 'Solvent' to redissolve turbidity B->C D 4. Allow to stand undisturbed. Induce crystallization (scratch/seed if needed) C->D E 5. Isolate crystals by filtration, wash with Solvent/Anti-solvent mixture D->E F 6. Dry under vacuum E->F

Caption: General workflow for anti-solvent crystallization.

Materials:

  • Crude trans-1-methyl-4-phenyl-3-piperidinol

  • Solvent/Anti-solvent pairs (see Table 2)

  • Beaker or flask, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of the "solvent" at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Clarification: Add a few drops of the "solvent" back into the mixture until it just becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. If not, scratching or seeding may be necessary.

  • Isolation & Drying: Collect, wash (with a solvent/anti-solvent mixture), and dry the crystals as described in Protocol 1.

Data Presentation:

Table 2: Recommended Solvent / Anti-Solvent Systems

Solvent (High Solubility)Anti-Solvent (Low Solubility)Miscible?Comments
EthanolWaterYesExcellent choice. The polarity difference is significant.
Dichloromethanen-HeptaneYesGood for less polar impurities.
AcetoneDiethyl EtherYesUseful, but ether is highly volatile.
IsopropanolWaterYesSimilar to Ethanol/Water system.
Protocol 3: Purification via pH-Swing Crystallization

This powerful technique leverages the basicity of the piperidine nitrogen. The crude material is dissolved in an acidic aqueous solution, converting the amine to its highly water-soluble hydrochloride salt. Insoluble non-basic impurities can be removed by filtration. The pH is then raised, causing the neutral free base to precipitate out of the solution with high purity.[11][12]

Materials:

  • Crude trans-1-methyl-4-phenyl-3-piperidinol

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Dilute Base (e.g., 1 M NaOH or Ammonium Hydroxide)

  • Deionized water

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Acidic Dissolution: Suspend the crude material in deionized water. Slowly add 1 M HCl dropwise while stirring until the solid completely dissolves and the pH is acidic (pH ~2-3).

  • Filtration (Optional): If any solid impurities remain, filter the acidic solution to remove them.

  • Precipitation: Cool the clear acidic solution in an ice bath. While stirring vigorously, slowly add 1 M NaOH dropwise. The trans-1-methyl-4-phenyl-3-piperidinol free base will begin to precipitate. Continue adding base until the pH is alkaline (pH ~10-11).

  • Digestion: Continue to stir the resulting slurry in the ice bath for 30-60 minutes. This "digestion" period allows for crystal growth and improves filterability.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product under vacuum. This method can yield exceptionally pure material.

Characterization and Quality Control

After isolation, it is essential to confirm the purity and stereochemical identity of the crystallized product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Diastereomers typically have different melting points.[6]

  • HPLC/GC: Chromatographic methods can be used to determine the diastereomeric ratio (trans:cis) and overall chemical purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. Nuclear Overhauser Effect (NOESY) experiments can be used to definitively confirm the trans stereochemistry by observing through-space correlations between the protons at the C3 and C4 positions.[13]

References

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. APlusAnalyse. [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • Somei, M. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Reddy, B., et al. (2022). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm. [Link]

  • Vedantu. (2026). How can diastereomers be separated class 11 chemistry CBSE. [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. [Link]

  • Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link]

  • Foley, D., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2013). The crystal packing of the molecules viewed down a -axis. [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2018). Amine Phase-Transfer Chemistry: A Green and Sustainable Approach to the Nonbiological Mineralization of CO2. [Link]

  • ACS Publications. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • National Center for Biotechnology Information. (2023). Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • National Center for Biotechnology Information. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). 1-Methyl-4-piperidone. [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • NIST. 1-Methyl-4-phenyl-4-propionoxypiperidine. [Link]

  • ResearchGate. (2026). Development of a new pH-swing CO2 mineralization process with a recyclable reaction solution. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

Sources

using 1-methyl-4-phenyl-3-piperidinol as a precursor in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Utilization of Phenyl-Piperidinol Scaffolds in Medicinal Chemistry

Abstract

The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a diverse array of centrally active therapeutic agents. This guide provides an in-depth exploration of 1-methyl-4-phenyl-3-piperidinol and its closely related, more extensively documented isomer, 1-methyl-4-phenyl-4-piperidinol, as pivotal precursors in drug discovery and development. We will dissect the synthesis of these key intermediates and detail their application in the construction of clinically significant analgesics, including pethidine (meperidine) and prodine analogues. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal framework for interacting with biological targets. When substituted with a phenyl group at the 4-position, the resulting scaffold becomes a powerful pharmacophore, particularly for targeting opioid receptors.

Pethidine (Meperidine), first synthesized in 1938 by Otto Eisleb, was an early and seminal discovery that established the 4-phenylpiperidine class as a source of potent synthetic opioid analgesics.[3][4] Unlike morphine, pethidine is entirely synthetic, and its discovery opened the door to extensive molecular modifications, leading to a large family of analgesics.[3][5] Key intermediates, such as 1-methyl-4-phenyl-3-piperidinol and its isomers, are the foundational building blocks for accessing this rich chemical space. Understanding their synthesis and reactivity is therefore fundamental for medicinal chemists working on analgesics and other CNS-active agents.

Physicochemical Properties & Precursor Synthesis

The starting point for many phenylpiperidine-based drugs is a suitably functionalized piperidone. 1-Methyl-4-piperidone is a common and commercially available precursor. The critical step in generating the phenyl-piperidinol scaffold is the introduction of the phenyl ring, typically achieved via a Grignard reaction.

Table 1: Properties of Key Intermediates
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-Methyl-4-piperidone 1-Methylpiperidin-4-one1445-73-4C₆H₁₁NO113.16Flammable liquid; key precursor.[6]
1-Methyl-4-phenyl-4-piperidinol 1-Methyl-4-phenylpiperidin-4-ol4972-68-3C₁₂H₁₇NO191.27Off-white solid; pivotal intermediate for analgesics.[7][8]
Pethidine Intermediate A 1-Methyl-4-phenylpiperidine-4-carbonitrile3627-62-1C₁₃H₁₆N₂200.28Precursor in the classical pethidine synthesis.[9]
Pethidine Intermediate C 1-Methyl-4-phenylpiperidine-4-carboxylic acid3627-48-3C₁₃H₁₇NO₂219.28Hydrolyzed metabolite and precursor to pethidine.[10]
Protocol 1: Synthesis of 1-Methyl-4-phenyl-4-piperidinol

This protocol describes the synthesis of the pivotal 4-hydroxy intermediate via a Grignard reaction. This method is foundational for producing a wide range of pethidine and prodine analogues.

Causality: The Grignard reaction is the method of choice for creating the crucial C4-phenyl bond. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

  • Addition of Piperidone: Once the Grignard reagent has formed (a grayish, cloudy solution), cool the flask in an ice bath. Slowly add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Quench and Workup: After the addition is complete, stir the reaction mixture at room temperature for several hours until completion (monitored by TLC). Cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, 1-methyl-4-phenyl-4-piperidinol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard Mg Mg Mg, Anhydrous Ether Piperidone 1-Methyl-4-piperidone Product 1-Methyl-4-phenyl-4-piperidinol Piperidone->Product 1) Phenylmagnesium bromide 2) Workup Quench 1) Add Piperidone 2) NH4Cl (aq) Quench

Caption: Grignard synthesis of 1-methyl-4-phenyl-4-piperidinol.

Application I: Synthesis of Pethidine (Meperidine)

Pethidine is a fully synthetic opioid analgesic that acts primarily as a µ-opioid receptor agonist.[3][11] Its synthesis was a landmark in medicinal chemistry, demonstrating that complex biological activity could be achieved with structures simpler than the natural morphine alkaloids.[4] The classical synthesis involves building the piperidine ring first, followed by functional group manipulation.

Protocol 2: Classical Synthesis of Pethidine

This protocol outlines the established industrial synthesis, which proceeds through key intermediates rather than the piperidinol discussed above, but is essential context for the 4-phenylpiperidine class.

Causality: This route relies on the nucleophilicity of the carbanion formed from benzyl cyanide to perform a double alkylation with a nitrogen mustard analogue, simultaneously forming the piperidine ring and installing the required phenyl and nitrile groups at the C4 position. The nitrile is then hydrolyzed to a carboxylic acid and subsequently esterified.

Step-by-Step Methodology:

  • Cyclization: React benzyl cyanide with N,N-bis(2-chloroethyl)methylamine in the presence of a strong base like sodium amide (NaNH₂). This forms 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A).[12]

  • Hydrolysis: Subject the resulting nitrile to vigorous acidic hydrolysis (e.g., refluxing with sulfuric acid) to convert the cyano group into a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Intermediate C).[12]

  • Esterification: Perform a Fischer esterification on the carboxylic acid by refluxing with ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) to produce the final product, pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[4][12]

G Start1 Benzyl Cyanide IntermediateA Pethidine Intermediate A (Nitrile) Start1->IntermediateA NaNH₂ Start2 N,N-bis(2-chloroethyl)methylamine Start2->IntermediateA IntermediateC Pethidine Intermediate C (Carboxylic Acid) IntermediateA->IntermediateC H₂SO₄, H₂O, Δ Pethidine Pethidine (Ethyl Ester) IntermediateC->Pethidine Ethanol, H⁺, Δ G Piperidone 1,3-Dimethyl-4-piperidone Alcohol 1,3-Dimethyl-4-phenyl -4-piperidinol (Diastereomeric mixture) Piperidone->Alcohol Organometallic Organometallic 1) Phenyllithium 2) Workup Prodines Alphaprodine & Betaprodine (Diastereomeric mixture) Alcohol->Prodines Acylation Acylation Propionic Anhydride

Sources

Application Note: Diborane Reduction Techniques for Synthesizing 1-Methyl-4-phenyl-3-piperidinol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of cis-1-methyl-4-phenyl-3-piperidinol is a critical pathway for developing piperidine-based analogs in neuropharmacology and drug development. Unlike standard ketone reductions, the most stereoselective and high-yielding route to this specific piperidinol avoids direct piperidone reduction. Instead, it utilizes the regioselective nucleophilic opening of an oxirane ring using diborane ( B2​H6​ ) or its tetrahydrofuran complex ( BH3​⋅THF ). This application note details the mechanistic rationale, quantitative reagent comparisons, and a self-validating experimental protocol for this transformation.

Mechanistic Rationale: The Epoxide Pathway

The synthesis begins with the epoxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to form 1-methyl-4-phenyl-3,4-epoxypiperidine [2].

When this epoxide intermediate is treated with diborane, the Lewis acidic boron atom coordinates to the epoxide oxygen, weakening the C–O bonds. Under standard steric governance, hydride attack would occur at the less substituted carbon (C3). However, the presence of the phenyl group at the C4 position alters the electronic landscape. The phenyl ring provides significant benzylic stabilization to the developing positive charge in the transition state. Consequently, the hydride from the borane complex selectively attacks the C4 position. This targeted displacement cleaves the C4–O bond, leaving the hydroxyl group at the C3 position and yielding cis-1-methyl-4-phenyl-3-piperidinol [1].

This regioselectivity is unique to hydride donors like diborane and lithium aluminum hydride (LAH). In contrast, treating the epoxide with Grignard or organolithium reagents primarily induces base-catalyzed elimination rather than substitution, resulting in unwanted tetrahydropyridine derivatives [1].

Reaction Pathway Visualization

G A MPTP (Tetrahydropyridine) B Epoxidation (m-CPBA / TFA) A->B Oxidation C 3,4-Epoxypiperidine Intermediate B->C Epoxide Formation D Borane Complexation (& Hydride Attack) C->D B2H6 / THF E cis-1-Methyl-4-phenyl- 3-piperidinol D->E Regioselective C4 Cleavage

Workflow for the regioselective diborane reduction of epoxypiperidine to 3-piperidinol.

Quantitative Reagent Comparison

To justify the use of diborane, the following table summarizes the efficacy and mechanistic outcomes of various reagents used for the ring-opening of 1-methyl-4-phenyl-3,4-epoxypiperidine.

Reagent SystemPrimary MechanismAttack PositionMajor ProductYield / Selectivity Notes
Diborane ( B2​H6​ / THF) Electrophilic activation & Hydride deliveryC4 (Benzylic)cis-1-Methyl-4-phenyl-3-piperidinolHigh stereoselectivity; mild conditions prevent over-reduction.
Lithium Aluminum Hydride Nucleophilic Hydride AttackC4 (Benzylic)cis-1-Methyl-4-phenyl-3-piperidinolHigh yield, but requires strictly anhydrous, harsh basic conditions.
Grignard / Lithium Reagents Base-induced eliminationN/A1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineElimination predominates at room temperature; poor substitution.

Step-by-Step Experimental Protocol

Safety Prerequisites

CRITICAL WARNING: The starting material, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a highly potent neurotoxin that causes irreversible Parkinsonian symptoms. All procedures involving MPTP must be conducted in a dedicated negative-pressure glovebox with full PPE. Diborane gas is highly pyrophoric; this protocol utilizes the safer Borane-THF ( BH3​⋅THF ) complex.

Phase I: Epoxidation of MPTP

Causality: Direct epoxidation of tertiary amines with peroxyacids often leads to unwanted N-oxide formation. To prevent this, trifluoroacetic acid (TFA) is added to protonate the piperidine nitrogen, rendering it electron-deficient and unreactive toward m-CPBA, ensuring exclusive epoxidation of the alkene [2].

  • Preparation: Dissolve 10.0 mmol of MPTP in 50 mL of anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Protection: Slowly add 1.2 equivalents of TFA dropwise to form the ammonium salt.

  • Oxidation: Add 1.1 equivalents of m-chloroperoxybenzoic acid (m-CPBA) in small portions over 30 minutes. Stir the mixture at 0°C for 4 hours.

  • In-Process Validation: Analyze an aliquot via TLC (Hexane:EtOAc 7:3). The complete consumption of the UV-active MPTP spot and the appearance of a lower Rf​ spot indicates successful epoxidation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the TFA and m-CPBA byproducts. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-methyl-4-phenyl-3,4-epoxypiperidine.

Phase II: Regioselective Diborane Reduction

Causality: The reaction is initiated at 0°C to control the exothermic Lewis acid-base complexation between borane and the epoxide oxygen. Subsequent warming to room temperature provides the activation energy required for the hydride transfer.

  • Complexation: Purge a dry, round-bottom flask with Argon. Dissolve the crude 1-methyl-4-phenyl-3,4-epoxypiperidine in anhydrous THF (0.2 M concentration) and cool to 0°C.

  • Reduction: Dropwise add BH3​⋅THF (1.0 M in THF, 2.0 equivalents) via a syringe pump over 20 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under Argon.

  • Hydrolysis (Critical Step): The initial product exists as a stable boron-alkoxide complex. Cool the flask to 0°C and carefully quench with 5 mL of methanol to destroy excess borane. Add 15 mL of 1 M NaOH and reflux the mixture at 70°C for 1 hour. Causality: This rigorous basic reflux is mandatory to hydrolyze the strong B–O bonds and liberate the free 3-piperidinol.

  • Isolation: Cool the mixture, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO4​ , and evaporate the solvent. Purify via silica gel chromatography to obtain pure cis-1-methyl-4-phenyl-3-piperidinol.

Analytical Validation

To ensure the protocol acts as a self-validating system, perform 1H NMR ( CDCl3​ ) on the final purified product.

  • Failure State: The persistence of distinct epoxide proton signals at ~3.2 ppm indicates incomplete reduction.

  • Success State: The complete disappearance of the 3.2 ppm signals and the emergence of a new methine proton signal adjacent to the newly formed hydroxyl group at ~3.8 ppm confirms successful ring opening and the formation of the target piperidinol.

References

  • Source: ResearchGate (Originally published in The Journal of Organic Chemistry)
  • Source: American Chemical Society (ACS)

Application Note & Protocols: Investigating Piperidinol Derivatives using In Vitro Dopaminergic Neuron Models

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Intersection of Dopaminergic Neurons and Novel Therapeutics

Dopaminergic (DA) neurons, a relatively small population of neurons in the brain, are critical regulators of voluntary movement, motivation, reward, and mood.[1][2] The progressive loss of these neurons in the substantia nigra pars compacta is a primary cause of the motor symptoms associated with Parkinson's disease (PD).[1][3] This makes the study of DA neuron survival, function, and degeneration a cornerstone of neurodegenerative disease research.

In vitro models of dopaminergic neurons have become indispensable tools for disease modeling, drug discovery, and neurotoxicity screening.[4][5] These models, which range from immortalized human cell lines to highly relevant induced pluripotent stem cell (iPSC)-derived neurons, provide controlled environments to investigate cellular mechanisms and screen potential therapeutic compounds.[6][7]

Piperidine and its derivatives are prevalent structural motifs in pharmaceuticals and natural alkaloids, known for a wide range of biological activities.[8] Specifically, certain piperidinol derivatives have shown promise as neuroprotective agents, exhibiting properties such as anti-acetylcholinesterase activity, antioxidant effects, and the ability to modulate neuronal signaling pathways.[9][10][11][12] This guide provides a comprehensive framework and detailed protocols for culturing dopaminergic neurons and systematically evaluating the effects of novel piperidinol derivatives.

Foundational Principles: Selecting the Right Dopaminergic Neuron Model

The choice of an in vitro model is a critical decision that influences the physiological relevance, throughput, and complexity of the study. Each model system offers a unique balance of advantages and limitations.

Model SystemSourceKey AdvantagesKey LimitationsBest Suited For
SH-SY5Y Neuroblastoma Human Bone Marrow BiopsyHighly accessible, easy to culture and transfect, cost-effective.[13]Tumor origin, incomplete differentiation, unstable phenotype, low expression of key DA markers like DAT.[14][15]High-throughput screening, initial toxicity testing, studies of general neuronal pathways (e.g., oxidative stress, apoptosis).[9][10]
iPSC-Derived Neurons Reprogrammed Somatic Cells (e.g., skin, blood)Human origin, patient-specific genetics, high physiological relevance, recapitulates disease phenotypes.[6][7][16]Technically demanding, expensive, long differentiation protocols (35+ days), high variability between lines.[17][18][19]Patient-specific disease modeling, studying genetic mutations, preclinical efficacy testing.[20]
Primary Rodent Neurons Embryonic Rodent MidbrainHigh physiological relevance, established protocols, form functional synaptic networks.[21][22]Involve animal use, limited scalability, potential for glial cell contamination, non-human origin.[21]Validating findings from cell lines, detailed electrophysiology, studies of synaptic function.[23]

Causality Behind Model Selection:

  • For initial large-scale screening of a library of piperidinol derivatives, the SH-SY5Y model is the logical choice due to its scalability and low cost.

  • To investigate how a lead piperidinol compound affects neurons with a specific Parkinson's-related mutation (e.g., LRRK2-G2019S), iPSC-derived neurons from a patient are unparalleled in their relevance.[6][24]

  • If the research question involves detailed analysis of synaptic transmission and network activity, primary neurons remain a gold standard.[23]

Experimental Workflow: From Culture to Analysis

A systematic approach is essential when screening compounds for neuroprotective or neuro-modulatory effects. The workflow involves generating a stable and characterized neuronal culture, applying the test compounds, and using a battery of assays to measure the outcomes.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Downstream Analysis cluster_3 Phase 4: Data Interpretation start Select Model (SH-SY5Y, iPSC, Primary) culture Culture & Expansion start->culture differentiate Differentiate to Dopaminergic Phenotype culture->differentiate qc Quality Control (Marker Expression) differentiate->qc dose Dose-Response & Time-Course Treatment qc->dose prepare_cpd Prepare Piperidinol Derivatives (Stock & Dilutions) prepare_cpd->dose viability Viability/Toxicity (MTT, LDH) dose->viability morphology Morphological Analysis (Neurite Outgrowth) dose->morphology functional Functional Assays (Dopamine Release, Ca2+) dose->functional mechanism Mechanism of Action (Western Blot, qPCR) dose->mechanism interpret Synthesize Data & Draw Conclusions viability->interpret morphology->interpret functional->interpret mechanism->interpret

Caption: General experimental workflow for screening piperidinol derivatives.

Protocol 1: Differentiation of SH-SY5Y Cells into a Dopaminergic Phenotype

The SH-SY5Y human neuroblastoma cell line can be differentiated to exhibit a more mature, neuron-like phenotype with dopaminergic characteristics.[13] The most common and effective method involves a sequential treatment with Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[14] RA induces cell cycle arrest and initial neuronal differentiation, while BDNF promotes survival and maturation of the dopaminergic phenotype.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.[25]

  • Differentiation Medium 1 (RA): Growth medium with reduced serum (1% FBS) and 10 µM all-trans-Retinoic Acid (RA).

  • Differentiation Medium 2 (BDNF): Neurobasal™ Medium supplemented with B-27™, 1% Penicillin-Streptomycin, and 50 ng/mL BDNF.

  • Poly-D-Lysine (PDL) or Laminin-coated culture plates.[26]

Step-by-Step Methodology:

  • Plate Coating: Coat culture plates with PDL or a combination of Poly-L-Ornithine and Laminin to promote cell adhesion and neurite growth.[5][26] Incubate for at least 2 hours at 37°C, then wash with sterile water and air dry.

  • Seeding: Culture SH-SY5Y cells in Growth Medium until they reach 70-80% confluency.[15] Dissociate cells with trypsin and seed them onto the coated plates at a density of 20,000-40,000 cells/cm². Allow cells to attach overnight.

  • RA-induced Differentiation (Days 1-5):

    • Aspirate the Growth Medium.

    • Add Differentiation Medium 1 (containing 10 µM RA).

    • Incubate for 5 days, replacing the medium every 2 days. Cells should stop proliferating and begin to extend neurites.

  • BDNF-induced Maturation (Days 6-10+):

    • Aspirate the RA-containing medium.

    • Add Differentiation Medium 2 (containing 50 ng/mL BDNF).

    • Incubate for an additional 4-6 days, replacing the medium every 2-3 days. The cells will develop more complex neuronal morphology.

  • Compound Treatment: After maturation (e.g., on day 10), the differentiated cells are ready for treatment with piperidinol derivatives.

G Day0 Day 0: Seed SH-SY5Y cells on coated plates Day1_5 Days 1-5: Differentiation Medium + 10µM Retinoic Acid Day0->Day1_5 Add RA Day6_10 Days 6-10: Maturation Medium + 50ng/mL BDNF Day1_5->Day6_10 Switch to BDNF Day10_plus Day 10+: Mature Phenotype Ready for Experiments Day6_10->Day10_plus Mature

Caption: Timeline for SH-SY5Y differentiation into a dopaminergic phenotype.

Protocol 2: Generation of iPSC-Derived Midbrain Dopaminergic Neurons

Generating DA neurons from iPSCs is a multi-step process that mimics embryonic development. A widely adopted method is based on dual SMAD inhibition to induce neural fate, followed by patterning with specific small molecules to direct the cells towards a midbrain floor plate and then a DA neuron identity.[17][19]

Key Small Molecules and Their Rationale:

  • LDN193189 & SB431542: Dual SMAD inhibitors that block BMP and TGF-β signaling, respectively. This is a potent method for inducing a neural progenitor fate.[17]

  • Sonic Hedgehog (SHH) agonist & CHIR99021 (Wnt agonist): These molecules are crucial for patterning the neural progenitors towards a ventral midbrain identity, the region where DA neurons originate.[17]

  • BDNF, GDNF, Ascorbic Acid, cAMP: These are maturation factors that promote the survival, differentiation, and functional maturation of post-mitotic DA neurons.[17]

Step-by-Step Methodology (Abbreviated 35-Day Protocol):

  • Phase 1: Floor Plate Specification (Days 0-10):

    • Culture iPSCs in a suitable medium like Essential 8™ on a vitronectin-coated plate.[19]

    • When confluent, switch to a specification medium containing dual SMAD inhibitors (LDN193189, SB431542), an SHH agonist, and a Wnt agonist (CHIR99021).[17]

    • Culture for 10 days, changing the medium every other day. This will generate midbrain-specified floor plate progenitors.[19]

  • Phase 2: Progenitor Expansion (Days 11-16):

    • Dissociate the progenitor cells and re-plate them in an expansion medium.

    • Expand the progenitors as an adherent culture for several days. At this stage, cells can be cryopreserved for future use.

  • Phase 3: Maturation (Days 17-35+):

    • Culture the progenitors in suspension to form spheres.

    • Plate the spheres onto laminin-coated plates in a maturation medium containing BDNF, GDNF, Ascorbic Acid, and Dibutyryl-cAMP.[17]

    • Culture for at least two weeks, allowing neurons to migrate out from the spheres and form complex networks. The culture can be maintained for several weeks for full functional maturation.[27]

  • Compound Treatment: Once mature (e.g., day 35 or later), the iPSC-derived DA neurons are ready for experiments with piperidinol derivatives.

Quality Control: Validating Your Dopaminergic Neuron Culture

It is essential to validate that the differentiation protocols have successfully generated the desired cell type. This is primarily achieved by assessing the expression of key protein markers via immunocytochemistry (ICC).

MarkerCell TypeFunction / LocationRationale for Use
Tyrosine Hydroxylase (TH) DopaminergicRate-limiting enzyme in dopamine synthesis.[1]The most definitive marker for dopaminergic neurons.[17][28]
β-III Tubulin (Tuj1) NeuronalComponent of neuronal cytoskeleton.General marker to identify all neurons in the culture and assess purity.[17][27]
MAP2 NeuronalMicrotubule-associated protein in dendrites.Marker for mature neurons, useful for assessing morphology.[14][29]
Dopamine Transporter (DAT/SLC6A3) DopaminergicReuptake of dopamine from the synaptic cleft.[1][30]A key functional marker of mature DA neurons, often weakly expressed in SH-SY5Y cells.[15][30]
FOXA2 / LMX1A Midbrain DA Progenitors & NeuronsTranscription factors for midbrain development.Markers to confirm the midbrain origin of iPSC-derived DA neurons.[17][29]
DAPI All CellsStains DNA in the nucleus.Used as a counterstain to count the total number of cells in the culture.[27]

Protocol: Basic Immunocytochemistry (ICC) for Marker Validation

  • Fixation: Gently wash the cultured cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[31]

  • Permeabilization: Wash three times with PBS. Add a permeabilization buffer (e.g., PBS with 0.25% Triton X-100) for 10 minutes to allow antibodies to access intracellular targets.[32]

  • Blocking: Wash three times with PBS. Incubate with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., rabbit anti-TH and mouse anti-Tuj1) in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstain & Mounting: Wash three times with PBS. Add a DAPI solution for 5 minutes to stain nuclei. Wash once more and mount the coverslip onto a microscope slide with an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope. The percentage of dopaminergic neurons can be quantified as (TH-positive cells / DAPI-positive cells) x 100.[27]

Downstream Assays: Quantifying the Effects of Piperidinol Derivatives

After treating the validated DA cultures with your compounds, a range of assays can be employed to measure their effects on neuronal health, morphology, and function.

A. Neuronal Viability and Cytotoxicity

  • Principle: To determine the dose at which a compound is protective or toxic. This is a critical first step.

  • Method (MTT Assay):

    • Treat cells with a range of piperidinol derivative concentrations (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for cell death (e.g., 6-OHDA or MPP+ for DA neurons).

    • Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm on a plate reader. Absorbance is directly proportional to cell viability.

B. Morphological Analysis (Neurite Outgrowth)

  • Principle: Neuroprotective or neurotrophic compounds may promote the growth and complexity of neurites (axons and dendrites). This can be quantified using high-content imaging.[5][6]

  • Method (High-Content Screening - HCS):

    • Culture and treat cells in multi-well plates (e.g., 96- or 384-well).

    • Fix and stain the cells for a neuronal marker (e.g., β-III Tubulin) and a nuclear marker (DAPI).

    • Use an automated HCS microscope to capture images from multiple fields in each well.[23]

    • Use image analysis software to automatically identify cell bodies and trace neurites. Key quantifiable outputs include:

      • Total neurite length per neuron.

      • Number of neurite branches.

      • Number of neurite-bearing cells.

C. Functional Assays

  • Dopamine Release: The ability of neurons to release dopamine can be measured. After treatment, cells can be stimulated (e.g., with a high potassium solution) and the supernatant collected. Dopamine levels can then be quantified using an ELISA kit or HPLC.

  • Fluorescent False Neurotransmitters (FFNs): Probes like FFN511 can be used to visualize the activity of monoamine transporters (like VMAT2) and dopamine release from individual synaptic terminals in real-time.[1][2]

G Piperidinol Piperidinol Derivative Receptor Receptor / Target Piperidinol->Receptor Binds Pathway Signaling Cascade (e.g., Akt/ERK) Receptor->Pathway Activates TF Transcription Factors (e.g., Nrf2, CREB) Pathway->TF Phosphorylates Genes Gene Expression (Antioxidant, Survival Genes) TF->Genes Upregulates Protection Neuroprotection (Increased Viability, Reduced Apoptosis) Genes->Protection Leads to

Caption: Hypothetical neuroprotective signaling pathway for a piperidinol derivative.

References

  • A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells. Stem Cells Translational Medicine. [Link]

  • 3D Cultures of Parkinson's Disease-Specific Dopaminergic Neurons for High Content Phenotyping and Drug Testing. Advanced Science. [Link]

  • iPSC-Derived Dopaminergic Neurons. Ricoh Biosciences. [Link]

  • 3D Cultures of Parkinson's Disease-Specific Dopaminergic Neurons for High Content Phenotyping and Drug Testing. PubMed. [Link]

  • Midbrain Dopaminergic Neurons Differentiated from Human-Induced Pluripotent Stem Cells. IntechOpen. [Link]

  • Phenotypic Screening with Primary and Human iPSC-derived Neurons. NCBI. [Link]

  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press. [Link]

  • Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. TÜBİTAK. [Link]

  • Primary Culture of Mouse Dopaminergic Neurons. PMC. [Link]

  • Comparative Study of Efficacy of Dopaminergic Neuron Differentiation between Embryonic Stem Cell and Protein-Based Induced Pluripotent Stem Cell. PLOS One. [Link]

  • Differentiation of SH-SY5Y cells. Aligning Science Across Parkinson's. [Link]

  • Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. PMC. [Link]

  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. PubMed. [Link]

  • Culturing primary neurons from rat hippocampus and cortex. Portland Press. [Link]

  • Assessing Dopaminergic Neuron Degeneration in Drosophila. JoVE. [Link]

  • Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. MDPI. [Link]

  • Dopamine and cortical iPSC-derived neurons with different Parkinsonian mutations show variation in lysosomal and mitochondrial dysfunction. bioRxiv. [Link]

  • Primary Neuronal Cell Cultures Research Tools. NeuroProof. [Link]

  • SH SY5Y culturing. protocols.io. [Link]

  • Derivation of day 40 dopaminergic neurons and quality control analysis... ResearchGate. [Link]

  • Protocol to investigate Parkinson's patient-derived dopaminergic neurons by live-cell microscopy and oxidized dopamine assays. PMC. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. PIM. [Link]

  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed. [Link]

  • Dopaminergic Neurons (iPSC from Blood Cells; Male). AMSBIO. [Link]

  • General principles for high-content screening with primary neuronal cultures. ResearchGate. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. MDPI. [Link]

  • Dopaminergic Neuron Markers Antibodies. Creative Diagnostics. [Link]

  • Synthesis and Neurotropic Activity of Piperazino-Derivatives of Pyrano[3,4-c]Pyridines. ResearchGate. [Link]

  • The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. PubMed. [Link]

  • Morphological profiling in human dopaminergic neurons identifies mitochondrial uncoupling as a neuroprotective effect. bioRxiv. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]

  • An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson's Disease Using Convolutional Neural Networks. Experimental Neurobiology. [Link]

  • (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. [Link]

  • Dopaminergic neurotoxic effects of 3-TFMPP derivatives. PubMed. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Piperidinol Synthesis & Elimination Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-piperidinol synthesis. The beta-amino alcohol motif in 3-piperidinol makes it a highly valuable, yet synthetically challenging, chiral building block in medicinal chemistry. A primary mode of failure during its preparation and subsequent functionalization is the undesired elimination (dehydration) of the C3-hydroxyl group, leading to tetrahydropyridine derivatives.

This guide provides mechanistic insights, diagnostic data, and self-validating protocols to help you suppress elimination side reactions and preserve stereochemical integrity.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why is 3-piperidinol highly prone to dehydration and elimination during functionalization? A1: The elimination of the C3-hydroxyl group is driven by the thermodynamic stability of the resulting conjugated or partially unsaturated tetrahydropyridine ring (e.g., 1,2,5,6-tetrahydropyridine). When the C3-hydroxyl is converted into a discrete leaving group (such as a mesylate or tosylate), the system becomes highly sensitive to base. If the nitrogen is protected with an electron-withdrawing group (like Boc or Cbz), the adjacent C2 protons become more acidic. In the presence of a base, this triggers a rapid E2 or E1cb elimination pathway, outcompeting the desired SN2 substitution[1].

Q2: How does the choice of N-protecting group influence these side reactions? A2: Unprotected or N-alkyl (e.g., N-benzyl) 3-piperidinols can undergo intramolecular elimination or complexation side reactions because the basic nitrogen lone pair remains available. Conversely, carbamate protecting groups (like Boc) reduce nitrogen basicity and are robust enough to survive mild esterification or etherification conditions. However, because Boc increases the acidity of the C2 protons, you must strictly avoid strong external bases and high temperatures during downstream functionalization[2].

Q3: What is the recommended method for reducing 3-piperidone to 3-piperidinol without triggering elimination or epimerization? A3: Traditional chemical reductions using strong hydride donors can require harsh workups that promote epimerization at the C3 chiral center or lead to dehydration. The optimal approach is biocatalytic reduction. Using engineered ketoreductases (KRED) on N-Boc-3-piperidone in a mild phosphate buffer (pH 6.5) completely bypasses the extreme pH conditions that trigger dehydration, consistently yielding the (S)- or (R)-alcohol with >99% enantiomeric excess[3].

Q4: When converting the C3-hydroxyl to an ether, how can I avoid the competing E2 elimination? A4: You must avoid the formation of a stable, discrete leaving group combined with basic conditions. The most effective strategy is the Mitsunobu reaction. By reacting (S)-N-Boc-3-piperidinol with a phenol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh3) at ambient temperature (23 °C), the reaction proceeds via a highly reactive oxyphosphonium intermediate. This kinetically favors the SN2 pathway—resulting in complete inversion of stereochemistry—while entirely suppressing the E2 elimination pathway[4].

Part 2: Pathway Visualization

The following diagram illustrates the critical divergence between successful functionalization and the undesired elimination pathway during 3-piperidinol synthesis.

G N1 N-Boc-3-piperidone N2 Biocatalytic Reduction (Mild pH 6.5) N1->N2 N3 (S)-N-Boc-3-piperidinol N2->N3 N4 Mesylation + Heat/Base (Harsh Activation) N3->N4 N7 Mitsunobu Reaction (DIAD, PPh3, 23°C) N3->N7 N5 E2 / E1cb Elimination N4->N5 N6 Tetrahydropyridine (Elimination Product) N5->N6 N8 SN2 Substitution N7->N8 N9 (R)-3-piperidyloxy Ether (Desired Product) N8->N9

Workflow for 3-piperidinol synthesis, highlighting elimination vs. substitution.

Part 3: Diagnostic Data & Troubleshooting

Use the following quantitative data to evaluate your chosen reaction conditions. The table summarizes the impact of different reagents on the ratio of desired substitution/activation versus the undesired elimination side reaction.

Starting MaterialReagents / ConditionsPrimary Mechanistic PathwayMajor ProductElimination Side Product (%)
(S)-N-Boc-3-piperidinolMsCl, Et₃N (3.0 eq), CH₂Cl₂, 40 °CE2 EliminationN-Boc-1,2,5,6-tetrahydropyridine> 60%
(S)-N-Boc-3-piperidinolMsCl, Pyridine (1.5 eq), CH₂Cl₂, 0 °CSN2 (Activation)N-Boc-3-piperidinol mesylate< 5%
(S)-N-Boc-3-piperidinolDIAD, PPh₃, Phenol, THF, 23 °CSN2 (Substitution)(R)-3-piperidyloxy etherNot Detected
N-Benzyl-3-piperidinolHCl (conc.), RefluxE1 DehydrationN-Benzyl-tetrahydropyridine> 80%

Note: Temperature control is the most critical variable when handling mesylated intermediates. Exceeding 0–5 °C during the activation of the hydroxyl group drastically increases the rate of E2 elimination.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes In-Process Controls (IPCs) to verify causality and prevent downstream failures.

Protocol A: Biocatalytic Reduction of N-Boc-3-piperidone

This method avoids the harsh pH conditions that cause epimerization and dehydration, yielding stereopure (S)-N-Boc-3-piperidinol[3].

  • Reaction Setup: Prepare a reaction mixture containing 100 g/L N-Boc-3-piperidone, 130 g/L D-glucose, and 0.2 g/L NADP⁺ in a 100 mmol/L phosphate buffer adjusted precisely to pH 6.5.

  • Biocatalyst Addition: Add 30 g/L of wet cells of recombinant E. coli coexpressing ketoreductase (KRED) and glucose dehydrogenase (for cofactor recycling).

  • Incubation: Incubate the mixture at 35 °C with constant agitation.

  • Self-Validation (IPC): At 4 hours, extract a 50 µL aliquot into ethyl acetate. Run GC-FID or HPLC.

    • Causality Check: The absence of a peak at the retention time corresponding to N-Boc-tetrahydropyridine confirms that the mild pH 6.5 buffer successfully suppressed dehydration.

  • Workup: Upon >99% conversion, extract the aqueous layer with ethyl acetate. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Expected Outcome: (S)-N-Boc-3-hydroxypiperidine with >99% ee.

Protocol B: Etherification via Mitsunobu Reaction

This protocol converts the C3-hydroxyl into an ether linkage with complete inversion of stereochemistry while entirely suppressing the elimination pathway[4].

  • Reagent Preparation: Dissolve (S)-1-N-Boc-3-hydroxypiperidine (1.0 equiv) and the desired phenol (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Activation: Add triphenylphosphine (PPh₃, 1.5 equiv) to the solution and stir until fully dissolved.

  • Nucleophilic Substitution: Cool the reaction to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to control the exotherm. Once added, allow the solution to warm to 23 °C and stir for 16 hours.

  • Self-Validation (IPC): At 12 hours, take a 100 µL aliquot and analyze via LC-MS.

    • Causality Check: Look for the mass of the desired ether[M+H]⁺. Check for the elimination mass [M-18+H]⁺. Because the oxyphosphonium intermediate is consumed by the phenol faster than it can undergo elimination at 23 °C, the[M-18+H]⁺ peak should be absent.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and reduced DIAD.

  • Expected Outcome: Enantiomerically pure (R)-3-piperidyloxy building block.

Sources

Technical Support Center: Minimizing Byproducts in the Oxirane Ring Opening of Epoxypiperidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The nucleophilic ring opening of epoxypiperidines (e.g., 1-benzyl-3,4-epoxypiperidine) is a critical transformation in the development of iminosugars, piperidinols, and various pharmaceutical active ingredients. However, the inherent strain of the epoxide ring, combined with the basicity of the piperidine nitrogen, often leads to complex byproduct profiles—including regioisomers, diastereomers, and elimination products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize regiocontrol and minimize side reactions during your experiments.

Interactive Troubleshooting Matrix

When your ring-opening reaction deviates from the expected pathway, identify your primary issue below to determine the mechanistic cause and the recommended experimental adjustment.

Observed IssueMechanistic CauseRecommended Solution
Poor Regioselectivity (Mixture of C3 and C4 attack)Protic solvents disrupt catalyst chelation, or an inappropriate Lewis acid is used, leading to competing transition states.Switch to a polar aprotic solvent (e.g., MeCN). Use LiClO4​ for exclusive C4 attack or DIBAL-H for C3 attack.
Elimination Byproducts (Formation of allylic alcohols)Sterically bulky nucleophiles act as bases (E2 pathway) rather than nucleophiles ( SN​2 ), exacerbated by high heat.Lower the reaction temperature. Use less sterically hindered nucleophiles or increase Lewis acid strength to favor SN​2 .
Epoxide Rearrangement (Formation of piperidinones)Overly harsh, non-chelating Lewis acids (e.g., BF3​⋅OEt2​ ) trigger a House-Meinwald rearrangement instead of opening.Avoid strong, non-chelating Lewis acids. Stick to mild, chelating salts like LiClO4​ or LiBr .
Incomplete Conversion Insufficient electrophilic activation of the oxirane ring or poor nucleophile solubility.Ensure strictly anhydrous conditions to maintain catalyst activity. Increase catalyst loading (up to 5.0 M for LiClO4​ ).

Quantitative Data: Catalyst & Solvent Effects on Regioselectivity

The choice of catalyst and solvent fundamentally alters the reaction geometry. The table below summarizes the expected quantitative outcomes based on field-standard literature for 1-benzyl-3,4-epoxypiperidine openings.

Catalyst SystemSolventNucleophileMajor ProductRegioselectivity Ratio (C4:C3)
None (Thermal)2-PropanolPrimary AminesC3-AttackUp to 1:20
LiClO4​ (5.0 M)AcetonitrileAmines / AzidesC4-Attack> 95:5
DIBAL-HToluene / THFSecondary AminesC3-Attack> 5:95
LiBr AcetonitrileAminesC4-Attack> 90:10

FAQs & Mechanistic Insights

Q1: Why does the choice of Lewis acid completely flip the regioselectivity of my 1-benzyl-3,4-epoxypiperidine ring opening? A1: The regioselectivity is strictly dictated by the coordination geometry of the catalyst 1[1]. When using lithium perchlorate ( LiClO4​ ), the lithium cation forms a bidentate syn-complex, coordinating simultaneously to the piperidine nitrogen and the oxirane oxygen 1[1]. This specific chelation selectively elongates the C4–O bond, directing nucleophilic attack almost exclusively to the C4 position to yield trans-4-amino-3-hydroxypiperidines 1[1]. Conversely, using a hard Lewis acid like diisobutylaluminum hydride (DIBAL-H) complexed with amines coordinates differently (primarily to the oxygen), favoring C3 attack to yield trans-3-amino-4-hydroxypiperidines 2[2].

Q2: I am seeing significant elimination byproducts (allylic alcohols) instead of the desired nucleophilic addition. What is causing this? A2: Elimination occurs when the nucleophile acts as a base rather than a nucleophile (E2 vs. SN​2 competition). This is typically caused by using sterically bulky nucleophiles (e.g., secondary amines with large substituents or bulky Grignard reagents) at elevated temperatures 3[3]. To minimize this, reduce the reaction temperature, switch to a less sterically hindered nucleophile, or employ a more potent Lewis acid catalyst to increase the electrophilicity of the epoxide carbon, thereby accelerating the SN​2 pathway over the E2 pathway.

Q3: Why is acetonitrile the preferred solvent for Li-salt catalyzed openings? A3: Acetonitrile is a polar aprotic solvent that effectively dissolves lithium salts without strongly competing for the lithium cation's coordination sites. Protic solvents (like alcohols) hydrogen-bond with the epoxide oxygen and the nucleophile, disrupting the highly ordered bidentate transition state required for strict regiocontrol, leading to a mixture of C3 and C4 opened products. Solid-phase synthesis approaches using LiClO4​ in acetonitrile have also proven highly efficient for generating libraries of β -aminosubstituted piperidinols 4[4].

Standard Operating Procedure (SOP)

Regioselective Synthesis of trans-4-Amino-1-benzylpiperidin-3-ols via LiClO4​ Catalysis

This protocol is designed as a self-validating system to ensure high C4-regioselectivity while minimizing elimination byproducts.

Step 1: Catalyst Preparation Prepare a 5.0 M solution of anhydrous LiClO4​ in dry acetonitrile. (Caution: Perchlorates are strong oxidants; handle with care, use a blast shield, and avoid combining with strong reducing agents).

Step 2: Substrate Addition Dissolve 1-benzyl-3,4-epoxypiperidine (1.0 equiv) in the LiClO4​ solution at room temperature under a strict inert argon atmosphere to prevent moisture from disrupting the lithium chelation.

Step 3: Nucleophile Addition Slowly add the amine nucleophile (1.2 - 1.5 equiv) dropwise. Maintain the reaction at room temperature. Do not heat the reaction, as elevated temperatures will promote E2 elimination byproducts.

Step 4: Reaction Monitoring Monitor via TLC or LC-MS. The chelation-controlled SN​2 attack should proceed smoothly over 4-12 hours, depending on the steric bulk of the amine.

Step 5: Quenching and Workup Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Validation Checkpoint: Analyze the crude mixture via 1 H NMR. A successful C4-attack is confirmed by the downfield shift of the C3-proton (typically appearing as a multiplet around 3.5–4.0 ppm) adjacent to the newly formed hydroxyl group. If the reaction lost regiocontrol (C3-attack), the downfield shift will instead be observed on the C4-proton.

Mechanistic Workflow Diagram

EpoxypiperidineWorkflow Start 1-Benzyl-3,4-epoxypiperidine Li LiClO4 / MeCN (Chelation Control) Start->Li Li+ coordinates N & O DIBAL DIBAL-NR2 (Hard Lewis Acid) Start->DIBAL Al coordinates O only Bulky Bulky Nucleophile / Heat (Steric Hindrance) Start->Bulky Base-like behavior Prod4 trans-4-amino-3-hydroxypiperidine (High C4 Regiocontrol) Li->Prod4 C4-O bond elongation Prod3 trans-3-amino-4-hydroxypiperidine (High C3 Regiocontrol) DIBAL->Prod3 C3-O bond cleavage Byprod Allylic Alcohol Byproduct (E2 Elimination) Bulky->Byprod Proton abstraction

Mechanistic workflow illustrating how catalyst and nucleophile selection dictate regioselectivity.

References

  • Title: Regio- and stereoselective synthesis of the iminosugars – 4-substituted 1-benzylpiperidine-3,5-diols Source: ResearchGate URL
  • Title: Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides Source: ResearchGate URL
  • Title: Efficient Solid-Phase Synthesis of β-Aminosubstituted Piperidinols Source: ACS Publications URL
  • Title: Nucleophilic opening of the oxirane ring of 1-methyl-4-phenyl-3,4-epoxypiperidine Source: ACS Publications URL

Sources

Validation & Comparative

comparing neurotoxicity of MPTP and 1-methyl-4-phenyl-3-piperidinol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison between MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its saturated analog 1-methyl-4-phenyl-3-piperidinol provides a masterclass in neurotoxicological structure-activity relationships (SAR).

As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, diving directly into the enzymatic causality that defines why one molecule is a devastating parkinsonian neurotoxin while its structural cousin remains biologically inert in the same pathways.

Mechanistic Causality: The Structural Prerequisite for Toxicity

The dopaminergic neurotoxicity of MPTP is not inherent to the parent molecule; rather, MPTP is a highly lipophilic prodrug. Its toxicity is entirely dependent on a lethal bioactivation cascade driven by astrocytic enzymes[1].

The MPTP Bioactivation Cascade: Once MPTP crosses the blood-brain barrier, it is recognized by Monoamine Oxidase B (MAO-B) in astrocytes. MAO-B catalyzes a two-electron oxidation of the 1,2,3,6-tetrahydropyridine ring, abstracting a hydride to form the dihydropyridinium intermediate, MPDP+[2]. MPDP+ then undergoes further oxidation (both enzymatic and spontaneous) to form the toxic 1-methyl-4-phenylpyridinium (MPP+) ion[2]. MPP+ is selectively recognized by the Dopamine Transporter (DAT), actively pumped into dopaminergic neurons, and sequestered in mitochondria where it potently inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and cell death[3][4].

The 1-methyl-4-phenyl-3-piperidinol Dead-End: By contrast, 1-methyl-4-phenyl-3-piperidinol features a fully saturated piperidine ring with a hydroxyl group at the C3 position. For MAO-B to catalyze the formation of a dihydropyridinium species, the substrate must possess an α -carbon unsaturation (the C4-C5 double bond) or a leaving group at C4 that facilitates spontaneous elimination[2]. Because 1-methyl-4-phenyl-3-piperidinol lacks this critical double bond and cannot undergo facile dehydration to form it, it cannot be oxidized by MAO-B. Consequently, no pyridinium ion is formed, DAT uptake does not occur, and mitochondrial Complex I remains unaffected.

Pathway mptp MPTP (Tetrahydropyridine) maob1 Astrocytic MAO-B mptp->maob1 pip 1-methyl-4-phenyl-3-piperidinol (Saturated Piperidine) maob2 Astrocytic MAO-B pip->maob2 mpdp MPDP+ (Intermediate) maob1->mpdp 2e- Oxidation safe No Pyridinium Formation (Non-Toxic) maob2->safe Lacks C4-C5 Double Bond mpp MPP+ (Toxic Cation) mpdp->mpp Auto-oxidation dat DAT Uptake mpp->dat tox Complex I Inhibition & Cell Death dat->tox

Fig 1: Divergent MAO-B metabolic pathways of MPTP versus 1-methyl-4-phenyl-3-piperidinol.

Quantitative Data Comparison

The structural differences between these two compounds manifest in starkly contrasting pharmacological and toxicological profiles. The table below summarizes the critical experimental metrics that distinguish the active neurotoxin from its inert analog.

ParameterMPTP1-methyl-4-phenyl-3-piperidinol
Structural Class 1,2,3,6-TetrahydropyridineSaturated 3-Piperidinol
MAO-B Substrate Affinity High ( Km​≈300μM )None (Not a substrate)
Active Toxic Metabolite MPP+ (Pyridinium Ion)None (Metabolic Dead-End)
DAT Affinity High (as MPP+)N/A
Mitochondrial Complex I Potent Inhibitor (as MPP+)No Inhibition
Striatal DA Depletion >80% Depletion (In Vivo)0% Depletion (In Vivo)

Self-Validating Experimental Methodologies

To empirically prove the causality described above, researchers must utilize a self-validating two-step workflow. Protocol 1 establishes the biochemical failure of the piperidinol analog to form a toxic metabolite, while Protocol 2 confirms the downstream physiological outcome (or lack thereof) in an in vivo model.

Protocol 1: In Vitro MAO-B Oxidation Kinetics

Rationale: This assay directly measures the capacity of MAO-B to convert the test compound into a pyridinium species. By tracking absorbance at 343 nm (the specific peak for pyridinium ions), we isolate the exact enzymatic step where 1-methyl-4-phenyl-3-piperidinol fails.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) and equilibrate to 37°C in a quartz cuvette.

  • Enzyme Addition: Add recombinant human MAO-B to a final concentration of 10 µg/mL.

  • Substrate Introduction: Introduce the test compound (MPTP or 1-methyl-4-phenyl-3-piperidinol) at varying concentrations (10 µM to 500 µM) to initiate the reaction.

  • Spectrophotometric Tracking: Monitor the reaction continuously at 343 nm using a UV-Vis spectrophotometer for 30 minutes.

  • Data Analysis: Calculate the Vmax​ and Km​ . MPTP will yield a rapid, hyperbolic kinetic curve as MPP+ accumulates. 1-methyl-4-phenyl-3-piperidinol will yield a flat baseline, confirming it is not a substrate for MAO-B bioactivation.

Protocol 2: In Vivo Striatal Dopamine Depletion Assay (HPLC-ECD)

Rationale: The ultimate validation of dopaminergic neurotoxicity is the quantification of striatal dopamine post-exposure. This protocol bridges the in vitro kinetic failure to whole-organism neuroprotection.

  • Subject Acclimation: Utilize adult male C57BL/6 mice (8-10 weeks old), as this strain exhibits high sensitivity to MPTP-induced lesions.

  • Dosing Regimen: Administer test compounds via intraperitoneal (i.p.) injection. Group A receives MPTP-HCl (20 mg/kg/day); Group B receives an equimolar dose of 1-methyl-4-phenyl-3-piperidinol. Dose once daily for 4 consecutive days.

  • Incubation & Euthanasia: Euthanize subjects 7 days post-final injection. This 7-day window is critical to allow for terminal axonal degeneration and clearance of transient dopamine fluctuations.

  • Tissue Processing: Rapidly microdissect the striatum on ice. Homogenize the tissue in 0.1 M perchloric acid containing 0.1 mM EDTA to stabilize the catecholamines.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Extract the supernatant.

  • Quantification: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Quantify Dopamine (DA) and its primary metabolites (DOPAC, HVA). MPTP cohorts will show >80% DA depletion, whereas the piperidinol cohort will match vehicle controls.

References

  • Castagnoli N Jr, Rimoldi JM, Bloomquist J, Castagnoli KP. "Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Cartelli D, et al. "Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure." Journal of Biological Chemistry, PMC. URL:[Link]

  • Schildknecht S, et al. "Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+." Antioxidants & Redox Signaling, PMC. URL:[Link]

  • Pantiya P, et al. "High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease." International Journal of Molecular Sciences, MDPI. URL:[Link]

Sources

A Comparative Pharmacological Guide: 1-Methyl-4-Phenyl-3-Piperidinol and Its 4-Piperidinol Counterparts

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among these, 4-piperidinol derivatives have demonstrated a remarkable pharmacological promiscuity, engaging with a variety of receptors and transporters to elicit effects ranging from potent analgesia to antipsychotic activity. This guide provides an in-depth comparative analysis of 1-methyl-4-phenyl-3-piperidinol and a selection of structurally related 4-piperidinol derivatives, offering insights into their nuanced structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their characterization.

Introduction to the Piperidinol Scaffold: A Privileged Motif in Neuropharmacology

The 4-phenylpiperidine moiety is a well-established pharmacophore found in numerous clinically significant drugs.[1] The strategic placement of substituents on the piperidine ring and the phenyl group can dramatically alter the compound's affinity and efficacy for various CNS targets. This guide will focus on the distinct pharmacological profiles arising from the positional variation of the hydroxyl group on the piperidine ring, specifically comparing the less-explored 3-hydroxy derivative, 1-methyl-4-phenyl-3-piperidinol, with its more extensively studied 4-hydroxy and other 4-substituted counterparts.

Structure-Activity Relationships: The Criticality of Substituent Placement

The pharmacological activity of 4-phenylpiperidine derivatives is exquisitely sensitive to their three-dimensional structure. Key modifications that dictate their biological effects include:

  • Position of the Hydroxyl Group: The seemingly subtle shift of the hydroxyl group from the 4-position to the 3-position in the piperidine ring can significantly impact receptor interactions and metabolic stability.

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the nitrogen atom is a major determinant of activity. A simple methyl group, as seen in 1-methyl-4-phenyl-3-piperidinol and its 4-hydroxy analogue, often confers a baseline level of activity, which can be modulated by larger or more complex substituents.

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating potency and receptor selectivity. For instance, lipophilicity and the capacity for hydrogen bonding can enhance analgesic potency in certain series of 1-methyl-4-piperidinol esters.[2]

  • Esterification of the Hydroxyl Group: As exemplified by the potent opioid analgesic MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), esterification of the hydroxyl group can dramatically increase opioid receptor affinity and agonist activity.[3][4]

Comparative Pharmacological Profiles

This section will compare the pharmacological properties of 1-methyl-4-phenyl-3-piperidinol with three well-characterized 4-piperidinol derivatives that showcase the diverse activities of this chemical class: Pethidine (Meperidine), Haloperidol, and MPPP.

CompoundChemical StructurePrimary Pharmacological ActivityKey Molecular Targets
1-Methyl-4-Phenyl-3-Piperidinol [Insert Chemical Structure]Analgesic (based on ester derivatives)Opioid Receptors (putative)
Pethidine (Meperidine) [Insert Chemical Structure]Opioid Analgesicµ-opioid receptor agonist, κ-opioid receptor agonist[5][6]
Haloperidol [Insert Chemical Structure]AntipsychoticDopamine D2 receptor antagonist[7][8]
MPPP [Insert Chemical Structure]Potent Opioid Analgesicµ-opioid receptor agonist[3][4]
1-Methyl-4-Phenyl-3-Piperidinol: An Enigmatic Analgesic Precursor

While comprehensive pharmacological data for 1-methyl-4-phenyl-3-piperidinol itself is limited in the public domain, studies on its aromatic esters have demonstrated significant analgesic activity, with potencies in the range of morphine and codeine as determined by the mouse hot-plate method.[2] This suggests that the parent alcohol serves as a crucial scaffold for developing potent analgesics. The analgesic effect of its esters is influenced by the substituents on the phenyl ring, where lipophilicity and hydrogen bond-accepting capabilities enhance potency.[2] Further research is warranted to fully characterize the receptor binding profile and in vivo pharmacology of the parent compound to understand its intrinsic activity and potential as a therapeutic agent.

Pethidine (Meperidine): The Archetypal Synthetic Opioid

Pethidine, a 4-phenylpiperidine derivative, is a widely known synthetic opioid analgesic.[9][10] Its primary mechanism of action is the agonism of µ-opioid receptors, which is responsible for its analgesic effects.[5][6] It also exhibits activity at κ-opioid receptors.[5] Clinically, it is used for the management of moderate to severe pain.[9] However, its use is associated with the formation of a toxic metabolite, norpethidine, which can cause CNS excitability and seizures, particularly with long-term use or in patients with renal impairment.[9]

Haloperidol: A Dopamine Receptor Antagonist for Psychosis

In stark contrast to the opioid activity of many 4-phenylpiperidines, haloperidol, a butyrophenone derivative containing a 4-hydroxy-4-phenylpiperidine moiety, is a potent antipsychotic agent.[7] Its therapeutic effects are primarily attributed to its strong antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[11][12] This highlights the remarkable functional plasticity of the 4-phenylpiperidine scaffold, where modifications can completely shift the pharmacological target and therapeutic application from analgesia to the treatment of psychosis.

MPPP: A Potent and Perilous Opioid

1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) is a potent synthetic opioid that is structurally related to pethidine.[3][4] It is the propionyl ester of 1-methyl-4-phenyl-4-piperidinol and demonstrates significantly higher analgesic potency than morphine.[3][13] MPPP acts as a µ-opioid receptor agonist.[3] However, the illicit synthesis of MPPP is notoriously dangerous due to the potential formation of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[13][14] MPTP is metabolized in the brain to MPP+, a potent dopaminergic neurotoxin that selectively destroys neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms.[14][15] This tragic consequence underscores the critical importance of precise chemical synthesis and purification in drug development.

Experimental Methodologies: A Guide to Characterization

The pharmacological characterization of piperidinol derivatives relies on a suite of in vitro and in vivo assays. The following are key experimental protocols that provide the foundational data for the comparisons made in this guide.

In Vitro Assays: Delineating Molecular Interactions

Opioid Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for the different opioid receptor subtypes (µ, δ, and κ).

  • Objective: To quantify the binding affinity (Ki) of a test compound to opioid receptors.

  • Principle: A radiolabeled ligand with known high affinity for a specific opioid receptor subtype is incubated with a preparation of cell membranes expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

  • Workflow:

    G Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO for µ) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from free ligand Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity on filter Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

    Opioid Receptor Binding Assay Workflow

Dopamine Transporter (DAT) Binding and Uptake Assays

These assays are crucial for identifying compounds that modulate dopaminergic neurotransmission.

  • Objective: To determine the affinity of a compound for the dopamine transporter and its ability to inhibit dopamine reuptake.

  • Principle:

    • Binding Assay: Similar to the opioid receptor binding assay, a radiolabeled DAT inhibitor (e.g., [³H]WIN 35,428) is used to assess the competitive binding of a test compound to DAT-expressing cell membranes.[16][17]

    • Uptake Assay: Cells expressing DAT are incubated with a radiolabeled substrate (e.g., [³H]dopamine). The ability of a test compound to inhibit the uptake of the radiolabeled dopamine into the cells is measured.[17]

  • Workflow:

    G cluster_0 Binding Assay cluster_1 Uptake Assay Membrane_DAT DAT-expressing Cell Membranes Incubation_DAT Incubation Membrane_DAT->Incubation_DAT Radioligand_DAT Radiolabeled DAT Ligand (e.g., [3H]WIN 35,428) Radioligand_DAT->Incubation_DAT Test_Compound_DAT Test Compound Test_Compound_DAT->Incubation_DAT Filtration_DAT Filtration Incubation_DAT->Filtration_DAT Counting_DAT Scintillation Counting Filtration_DAT->Counting_DAT Analysis_DAT Ki Determination Counting_DAT->Analysis_DAT Cells_DAT DAT-expressing Cells Incubation_Uptake Incubation Cells_DAT->Incubation_Uptake Radiolabeled_DA [3H]Dopamine Radiolabeled_DA->Incubation_Uptake Test_Compound_Uptake Test Compound Test_Compound_Uptake->Incubation_Uptake Wash Cell Washing Incubation_Uptake->Wash Lysis Cell Lysis Wash->Lysis Counting_Uptake Scintillation Counting Lysis->Counting_Uptake Analysis_Uptake IC50 Determination Counting_Uptake->Analysis_Uptake

    Dopamine Transporter Assay Workflows

In Vivo Assays: Assessing Physiological Effects

Mouse Hot-Plate Test for Analgesia

This is a classic and widely used test to evaluate the central analgesic activity of compounds.

  • Objective: To measure the latency of a mouse to react to a thermal stimulus, which is an indicator of the analgesic effect of a test compound.

  • Procedure:

    • A mouse is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 1°C).

    • The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • The test compound is administered, and the latency is measured again at different time points to determine the onset and duration of the analgesic effect.

  • Workflow:

    G Start Acclimatize Mouse Baseline Measure Baseline Hot-Plate Latency Start->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Test Measure Post-Treatment Hot-Plate Latency (at various time points) Administer->Test Record Record Latency Times Test->Record Analyze Analyze Data (e.g., % Maximum Possible Effect) Record->Analyze

    Mouse Hot-Plate Test Workflow

Behavioral Models for Antipsychotic Activity

Several animal models are used to screen for antipsychotic-like effects.

  • Objective: To assess the ability of a compound to reverse abnormal behaviors induced by psychostimulants or to produce other behavioral effects consistent with antipsychotic activity.

  • Examples of Models:

    • Amphetamine- or Apomorphine-Induced Stereotypy: Antipsychotic drugs can inhibit the repetitive, stereotyped behaviors (e.g., sniffing, gnawing) induced by dopamine agonists like amphetamine or apomorphine.

    • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is disrupted in schizophrenia. Antipsychotic drugs can restore normal PPI in animal models where it has been disrupted.

  • General Workflow:

    Antipsychotic Behavioral Model Workflow

Conclusion: The Versatility and Promise of Piperidinol Scaffolds

The comparative analysis of 1-methyl-4-phenyl-3-piperidinol and its 4-piperidinol counterparts underscores the profound influence of subtle structural modifications on pharmacological activity. While the 4-phenyl-4-piperidinol framework has yielded potent opioid analgesics like pethidine and MPPP, as well as the D2 antagonist antipsychotic haloperidol, the pharmacological space of the 3-hydroxy analogue remains largely to be explored. The analgesic potential demonstrated by esters of 1-methyl-4-phenyl-3-piperidinol suggests that this scaffold is a promising starting point for the development of novel pain therapeutics.

Future research should focus on the comprehensive pharmacological characterization of 1-methyl-4-phenyl-3-piperidinol to elucidate its intrinsic activity at a broad range of CNS targets. A deeper understanding of the structure-activity relationships governing the 3-hydroxy versus 4-hydroxy substitution pattern will undoubtedly pave the way for the rational design of new and improved CNS agents with enhanced efficacy and safety profiles.

References

  • MPPP. Expert Committee on Drug Dependence Information Repository. [Link]

  • Clinical Pharmacology & Toxicology Pearl of the Week: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). University of Calgary. [Link]

  • Pethidine. Wikipedia. [Link]

  • Haloperidol. Wikipedia. [Link]

  • Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. YouTube. [Link]

  • MPPP. Wikidoc. [Link]

  • Desmethylprodine. Wikipedia. [Link]

  • Wang S, Sakamuri S, Enyedy IJ, et al. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. J Med Chem. 2000;43(3):351-360. [Link]

  • HALDOL brand of haloperidol injection (For Immediate Release). FDA. [Link]

  • MPPP. chemeurope.com. [Link]

  • Ahmadi A, Khalili M, Abbassi S, Javadi M, Mahmoudi A, Hajikhani R. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung. 2009;59(4):202-206. [Link]

  • Meperidine. StatPearls. [Link]

  • Haloperidol. StatPearls. [Link]

  • Meperidine. PubChem. [Link]

  • Wang S, Sakamuri S, Enyedy IJ, et al. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. J Med Chem. 2000;43(3):351-360. [Link]

  • HALDOL brand of haloperidol injection (For Immediate Release). FDA. [Link]

  • Phenylpiperidines. Wikipedia. [Link]

  • Jahan S, Khan KM, Siddiqui S, et al. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016;29(1):77-82. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • Haloperidol Pharmacology. News-Medical.net. [Link]

  • Feldman PL, James MK, Brackeen MF, et al. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. J Med Chem. 1991;34(7):2202-2208. [Link]

  • Carroll FI, Cueva JP, Thomas JB, Mascarella SW, Runyon SP, Navarro HA. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Med Chem Lett. 2010;1(7):365-369. [Link]

  • Cheng CY, Brochmann-Hanssen E, Waters JA. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. J Med Chem. 1982;25(2):145-152. [Link]

  • Foroutan-Nejad S, Foroutan-Nejad F, Khodabakhshi Z. Meperidine (pethidine) versus morphine in acute pain management of opioid-dependent patients. Dovepress. [Link]

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  • Jahan S, Khan KM, Siddiqui S, et al. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016;29(1):77-82. [Link]

  • Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. MDPI. [Link]

  • Loew GH, Lawson JA, Uyeno ET, et al. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Mol Pharmacol. 1988;34(3):363-376. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Saify ZS, Saify T, Khan M, et al. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmazie. 2004;59(12):955-958. [Link]

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  • Naseem H, Mushtaq N, Saeed A, Shafi N, Inam M. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. 2023;44(6):1-18. [Link]

  • Heikkila RE, Manzino L, Cabbat FS, Duvoisin RC. Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors. Nature. 1984;311(5985):467-469. [Link]

  • Thomas JB, Atkinson RN, Rothman RB, et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J Med Chem. 2014;57(6):2573-2578. [Link]

Sources

Comparative Binding Affinity of 3-Piperidinol Analogs to Monoamine Oxidase B: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structural-activity relationships (SAR), comparative binding affinities, and self-validating experimental methodologies for evaluating 3-piperidinol derivatives as Monoamine Oxidase B (MAO-B) inhibitors.

Executive Summary

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine. The development of selective, reversible MAO-B inhibitors is a cornerstone strategy in managing neurodegenerative disorders such as Parkinson's disease, as reversible inhibitors avoid the severe hypertensive crises (the "cheese effect") associated with older, irreversible drugs[1].

Recent drug discovery efforts have identified the piperidine scaffold—and specifically 3-piperidinol analogs —as highly potent, reversible, and selective MAO-B inhibitors[2]. This guide objectively compares the binding affinity of 3-piperidinol derivatives against alternative piperidine scaffolds and provides a standardized, self-validating protocol for evaluating these compounds in vitro.

Structural Causality: The 3-Piperidinol Pharmacophore

To understand why 3-piperidinol analogs exhibit superior binding affinity, we must analyze the steric and electronic environment of the MAO-B active site. The MAO-B entrance cavity is highly hydrophobic and narrower than that of MAO-A[3].

  • The Piperidine Ring: The core heterocyclic ring possesses the optimal spatial geometry to penetrate the entrance cavity of MAO-B[2].

  • C3-Substitution (-OH, -Cl, -OCH3): The hydroxyl group at the 3-position (or its halogenated bioisosteres) acts as a critical "selectivity filter." It engages in targeted hydrogen bonding and π−π stacking interactions with key active site residues, specifically Tyr326 and Tyr398[1]. This specific orientation heavily favors MAO-B over MAO-A.

  • N-Substitution: Alkyl (e.g., n-propyl) or benzyl groups attached to the piperidine nitrogen enhance the molecule's lipophilicity. This drives the analog deeper into the hydrophobic substrate cavity, significantly lowering the dissociation constant ( Kd​ ) and increasing thermodynamic binding affinity[2].

SAR_MAOB cluster_0 3-Piperidinol Scaffold N_sub N-Substitution (Benzyl / Propyl) MAOB MAO-B Active Site (Tyr398, Tyr326) N_sub->MAOB Hydrophobic C3_sub C3-Substitution (-OH, -Cl, -OCH3) C3_sub->MAOB H-Bonding Ring Piperidine Ring Ring->MAOB Cavity Fit Affinity High Binding Affinity & Selectivity MAOB->Affinity Reversible

Diagram 1: Structural causality of 3-piperidinol analogs driving MAO-B binding affinity.

Comparative Binding Affinity Data

The table below synthesizes quantitative pharmacological data comparing 3-piperidinol analogs (and closely related C3-substituted piperidines) against unmodified natural scaffolds and alternative derivatives.

Table 1: Comparative MAO-B Inhibitory Activity of Piperidine Derivatives

Compound / AnalogMAO-B IC 50​ ( μ M)MAO-A IC 50​ ( μ M)Selectivity Index (MAO-B/A)Mechanism
Piperic acid n-propyl amide (Compound 3) 0.0453.6681.3Reversible, Competitive[4]
3-Cl Pyridazinobenzylpiperidine (Compound S5) 0.2033.85719.04Reversible, Competitive[1]
4-Methyl Piperine Derivative (Compound 14) 0.497>150>303Reversible[2]
2-CN Pyridazinobenzylpiperidine (Compound S16) 0.979WeakN/AReversible[1]
Piperine (Natural Unmodified Scaffold) 7.020.92.98Reversible[5]

Data Insights: The introduction of a small amine or halogen at the 3-position (as seen in Compound S5) yields sub-micromolar affinity ( IC50​=0.203μM )[1]. Furthermore, extending the N-substitution with an n-propyl amide yields the highest absolute potency ( IC50​=45nM )[4], proving that lipophilic N-extensions combined with C3/C4 steric bulk are the optimal blueprint for MAO-B drug design.

Self-Validating Experimental Protocol: Fluorometric MAO-B Assay

To ensure trustworthiness and reproducibility across laboratories, the following step-by-step methodology details the fluorometric enzyme inhibition assay used to determine IC50​ and Ki​ values for 3-piperidinol analogs.

Why this method? Fluorometric detection using kynuramine as a substrate is highly sensitive and self-validating. Kynuramine is non-fluorescent but is cleaved by MAO to form 4-hydroxyquinoline, a highly stable fluorophore. This allows for real-time kinetic monitoring without the radioactive hazards or disposal issues of traditional radioligand displacement assays[5].

Step-by-Step Methodology
  • Enzyme Preparation:

    • Action: Dilute recombinant human MAO-B (or isolated rat brain mitochondria) in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH and ionic strength is critical to preserving the native tertiary structure of the enzyme's active site, preventing baseline drift.

  • Inhibitor Pre-Incubation:

    • Action: Dissolve 3-piperidinol analogs in DMSO (ensure final assay concentration is <1% v/v) and serially dilute. Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Causality: Because these analogs are reversible, competitive inhibitors[1], pre-incubation allows the thermodynamic binding equilibrium to establish prior to substrate introduction, preventing the underestimation of binding affinity.

  • Substrate Addition:

    • Action: Add kynuramine at a concentration near its Km​ value (typically ~40 μ M for MAO-B) to initiate the enzymatic reaction.

  • Fluorometric Detection:

    • Action: Monitor the reaction continuously using a microplate reader set to Excitation: 315 nm and Emission: 380 nm for 30 minutes.

  • Kinetic Analysis:

    • Action: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC50​ via non-linear regression (four-parameter logistic equation). Convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

    • Causality: Ki​ provides a system-independent measure of binding affinity, allowing for objective comparison across different assay conditions and substrate concentrations[6].

Workflow Prep 1. Enzyme Preparation (pH 7.4 Buffer) Incubation 2. Compound Pre-Incubation (37°C, 15 min) Prep->Incubation Stabilize MAO-B Substrate 3. Substrate Addition (Kynuramine) Incubation->Substrate Reversible Equilibrium Detection 4. Fluorometric Detection (Ex: 315nm, Em: 380nm) Substrate->Detection Enzymatic Cleavage Analysis 5. Kinetic Analysis (Cheng-Prusoff Equation) Detection->Analysis Calculate Ki & IC50

Diagram 2: Standardized fluorometric workflow for evaluating MAO-B binding affinity.

Conclusion

The 3-piperidinol scaffold represents a highly tunable, reversible pharmacophore for MAO-B inhibition. By leveraging specific N-alkylations to drive hydrophobic interactions and C3-substitutions to anchor the molecule via hydrogen bonding, researchers can achieve nanomolar binding affinities while maintaining strict selectivity profiles over MAO-A. This structural logic not only paves the way for next-generation Parkinson's therapeutics but also informs the design of highly specific radiotracers for PET imaging.

Sources

A Comparative Analysis of 1-methyl-4-phenyl-3-piperidinol and MPTP: Structural Determinants of Neurotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the study of neurodegenerative diseases, particularly Parkinson's disease, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) holds a notorious yet vital position. Its discovery as a potent and selective dopaminergic neurotoxin revolutionized the field, providing an invaluable tool for creating animal models of parkinsonism[1][2][3]. This guide provides an in-depth comparison between MPTP and a structurally related but functionally distinct molecule, 1-methyl-4-phenyl-3-piperidinol. The core analysis reveals that a subtle difference in the saturation of the piperidine ring is the critical determinant that distinguishes a powerful neurotoxin from its innocuous analog. By examining their chemical structures, metabolic pathways, and resulting biological activities, we can illustrate a fundamental principle of toxicology and drug development: minor molecular modifications can lead to profoundly different physiological outcomes. This guide is intended for researchers and drug development professionals seeking to understand the structure-activity relationships that govern neurotoxicity.

Structural Dissection: The Critical Point of Unsaturation

At first glance, MPTP and 1-methyl-4-phenyl-3-piperidinol share a common scaffold: a 1-methyl-4-phenylpiperidine core. However, two key distinctions dictate their biological fate.

  • Ring Saturation: The most consequential difference lies in the piperidine ring itself. MPTP contains a double bond between carbons 4 and 5, making it a tetrahydropyridine[1][4]. In contrast, 1-methyl-4-phenyl-3-piperidinol features a fully saturated piperidine ring, classifying it as a piperidinol.

  • Hydroxylation: 1-methyl-4-phenyl-3-piperidinol possesses a hydroxyl (-OH) group at the 3-position, a functional group entirely absent in MPTP.

These modifications, while seemingly minor, fundamentally alter the molecules' susceptibility to metabolic activation, which is the cornerstone of MPTP's toxicity.

FeatureMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)1-methyl-4-phenyl-3-piperidinol
Molecular Formula C₁₂H₁₅N[5][6]C₁₂H₁₇NO
Molecular Weight 173.26 g/mol [5][6]191.27 g/mol [7]
Core Ring Structure Tetrahydropyridine (Unsaturated)[1]Piperidine (Saturated)
Key Functional Groups Phenyl Group, Tertiary Amine, AlkenePhenyl Group, Tertiary Amine, Secondary Alcohol (-OH)
2D Structure alt text (Illustrative)

The Neurotoxic Cascade: MPTP's Path to Neuronal Death

The neurotoxicity of MPTP is not inherent to the molecule itself but is a result of its metabolic conversion into a highly toxic cation, 1-methyl-4-phenylpyridinium (MPP⁺)[2][8]. This bioactivation pathway is a multi-step process that highlights the selective vulnerability of dopaminergic neurons.

  • Blood-Brain Barrier Permeation: MPTP is a lipophilic compound, allowing it to readily cross the blood-brain barrier after systemic administration[1][8].

  • Oxidation by MAO-B: Within the brain, MPTP is not a substrate for neurons but for glial cells, specifically astrocytes. The enzyme monoamine oxidase B (MAO-B) located on the outer mitochondrial membrane of these cells initiates a two-step oxidation process[1][9][10]. This converts MPTP first to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺) and then to the ultimate toxicant, MPP⁺[8][10].

  • Selective Uptake by Dopaminergic Neurons: MPP⁺ is then released from the glial cells into the extracellular space. Due to its structural similarity to dopamine, it is recognized and actively transported into dopaminergic neurons by the high-affinity dopamine transporter (DAT)[1][9][10]. This selective uptake is the primary reason for MPTP's specific targeting of the dopaminergic system.

  • Mitochondrial Accumulation and Damage: Once inside the dopaminergic neuron, MPP⁺ is actively sequestered by mitochondria, driven by the organelle's large negative membrane potential[9][11]. Inside the mitochondrial matrix, MPP⁺ acts as a potent inhibitor of Complex I (NADH dehydrogenase) of the electron transport chain[1][9][12].

  • Cellular Demise: The inhibition of Complex I has catastrophic consequences. It cripples ATP production, leading to a severe energy deficit, and simultaneously causes the generation of reactive oxygen species (ROS), inducing massive oxidative stress[2][12]. This combination of energy failure and oxidative damage culminates in the death of dopaminergic neurons, particularly in the substantia nigra pars compacta, mimicking the pathological hallmark of Parkinson's disease[1][12].

MPTP_Pathway cluster_blood Systemic Circulation cluster_brain Central Nervous System cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_in_glia MPTP MPTP->MPTP_in_glia Crosses BBB MAOB MAO-B (Mitochondria) MPTP_in_glia->MAOB Substrate MPP_out MPP+ MAOB->MPP_out Oxidation DAT Dopamine Transporter (DAT) MPP_out->DAT Extracellular Space MPP_in_neuron MPP+ DAT->MPP_in_neuron Selective Uptake Mito Mitochondrion MPP_in_neuron->Mito ComplexI Complex I Inhibition Mito->ComplexI Accumulation & Inhibition ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Death Neuronal Death ATP_depletion->Death ROS->Death

Caption: The bioactivation pathway of MPTP leading to selective dopaminergic neurotoxicity.

Structural Inertness: Why 1-methyl-4-phenyl-3-piperidinol is Non-Toxic

The structural features of 1-methyl-4-phenyl-3-piperidinol render it incapable of undergoing the toxic bioactivation cascade seen with MPTP.

  • Resistance to MAO-B Oxidation: The fully saturated piperidine ring is the key to its non-toxicity. The enzymatic oxidation by MAO-B requires the specific tetrahydropyridine structure of MPTP to create the pyridinium ion MPP⁺. The saturated ring of the piperidinol analog is not a substrate for this transformation[13]. Without the initial oxidation step, the entire toxic cascade is prevented at its source.

  • Supporting Evidence from Analogs: Studies have consistently shown that the capacity of an MPTP analog to be oxidized by MAO is a necessary prerequisite for its neurotoxicity[13]. The fully reduced analog of MPTP, 1-methyl-4-phenylpiperidine (which lacks the double bond and the hydroxyl group), has been demonstrated to have no significant neurotoxic action on dopaminergic neurons in culture, reinforcing this principle[14].

The presence of the hydroxyl group may also influence the molecule's polarity and ability to interact with various transporters, but its primary role in mitigating toxicity is overshadowed by the stability of the saturated piperidine ring.

Experimental Protocols for Validation

To empirically validate the differential toxicity, a series of well-established assays can be employed. The following protocols provide a framework for demonstrating the structure-dependent neurotoxicity of MPTP.

Protocol 1: In Vivo Rodent Model of MPTP-Induced Parkinsonism

This experiment aims to demonstrate the potent in vivo neurotoxicity of MPTP and the lack thereof with 1-methyl-4-phenyl-3-piperidinol in a mouse model.

Methodology:

  • Animal Groups: Utilize male C57BL/6 mice, a strain known to be susceptible to MPTP toxicity[15][16]. Divide animals into three groups (n=8-10 per group):

    • Group A: Saline Control (Vehicle)

    • Group B: MPTP-HCl (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals) [Note: Dose may require optimization].

    • Group C: 1-methyl-4-phenyl-3-piperidinol (equimolar dose to Group B, intraperitoneal injection, same schedule).

  • Behavioral Assessment: 7 days post-injection, perform behavioral tests to assess motor function.

    • Rotarod Test: Measure the latency to fall from an accelerating rotating rod to assess motor coordination and balance.

    • Pole Test: Measure the time taken to turn and descend a vertical pole to assess bradykinesia.

  • Neurochemical Analysis: At 7-14 days post-injection, euthanize the animals and dissect the striata.

    • Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA). A significant depletion in the MPTP group is expected.

  • Immunohistochemistry: Process the midbrain sections containing the substantia nigra pars compacta (SNc).

    • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Quantify the number of TH-positive neurons in the SNc using stereological methods. A significant loss of dopaminergic neurons in the MPTP group is the expected outcome.

InVivo_Workflow cluster_setup Experimental Setup cluster_analysis Data Acquisition (Day 7+) cluster_outcome Expected Outcome Animals C57BL/6 Mice Grouping Group A: Vehicle Group B: MPTP Group C: Piperidinol Animals->Grouping Dosing Systemic Administration (Intraperitoneal) Grouping->Dosing Behavior Behavioral Testing (Rotarod, Pole Test) Dosing->Behavior Euthanasia Euthanasia & Tissue Collection Behavior->Euthanasia Striatum Striatum Dissection Euthanasia->Striatum Midbrain Midbrain Sectioning Euthanasia->Midbrain HPLC HPLC Analysis (Dopamine Levels) Striatum->HPLC IHC Immunohistochemistry (TH Staining) Midbrain->IHC Result MPTP Group: - Motor Deficits - Dopamine Depletion - Nigral Cell Loss Control/Piperidinol Groups: - No Significant Effects HPLC->Result Quant Stereological Cell Counting IHC->Quant Quant->Result

Caption: Experimental workflow for the in vivo assessment of neurotoxicity.

Conclusion and Implications

The comparative analysis of MPTP and 1-methyl-4-phenyl-3-piperidinol serves as a powerful case study in neuropharmacology and toxicology. It unequivocally demonstrates that the neurotoxic potential of MPTP is not an inherent property of its core structure but is entirely dependent on the presence of a double bond in the tetrahydropyridine ring, which allows for its metabolic activation to the toxin MPP⁺. The saturation of this bond in 1-methyl-4-phenyl-3-piperidinol completely abrogates this pathway, rendering the molecule biologically inert in this context.

For researchers and drug development professionals, this comparison underscores several critical points:

  • Metabolic Activation is Key: Potential neurotoxicity is often linked to the formation of reactive metabolites. Early toxicological screening must therefore consider not just the parent compound but also its likely metabolic products.

  • Structure-Activity Relationships (SAR) are Paramount: Subtle changes to a chemical scaffold can dramatically alter its biological profile. A deep understanding of SAR is essential for designing safe and effective therapeutics, particularly for CNS-active agents that utilize piperidine or related heterocyclic cores.

  • The Value of a Good Model: The discovery of MPTP, though serendipitous and tragic, provided an indispensable tool that continues to advance our understanding of Parkinson's disease pathogenesis and aid in the development of novel therapeutic strategies[2][8].

By appreciating these molecular nuances, the scientific community can better navigate the complexities of drug design, minimizing the risk of unintended toxicity and maximizing the potential for therapeutic innovation.

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  • 1-methyl-4-phenylpiperidine. (n.d.). Stenutz. Retrieved from [Link]

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spectroscopic comparison of 1-methyl-4-phenyl-3-piperidinol stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison of stereoisomers requires moving beyond simple spectral lookup tables. As a Senior Application Scientist, I have structured this guide to deconstruct the fundamental causality behind the spectroscopic behavior of 1-methyl-4-phenyl-3-piperidinol stereoisomers. By understanding how molecular conformation dictates physical properties, researchers can establish self-validating analytical workflows for unambiguous stereochemical assignment.

Mechanistic Causality: The Conformational Anchor

To understand the spectroscopic differences between the cis and trans isomers of 1-methyl-4-phenyl-3-piperidinol, we must first analyze the steric forces governing the piperidine ring.

The bulky phenyl group at the C4 position acts as a conformational anchor . To minimize high-energy 1,3-diaxial interactions, the ring heavily biases toward a chair conformation where the C4-phenyl group occupies the equatorial position. Because the C4 position is effectively locked, the relative stereochemistry (cis vs. trans) directly dictates the axial or equatorial orientation of the adjacent hydroxyl group at C3[1].

  • The Cis-Isomer (Axial OH): When the phenyl group is equatorial, a cis relationship forces the C3-hydroxyl group into the axial position. This specific geometry places the OH proton in close spatial proximity (~2.5 Å) to the axial lone pair of the N1-methyl nitrogen. This enables a highly stabilizing intramolecular hydrogen bond [1].

  • The Trans-Isomer (Equatorial OH): A trans relationship with an equatorial phenyl group forces the C3-hydroxyl group into the equatorial position. The distance and angle to the nitrogen lone pair prohibit intramolecular hydrogen bonding, leaving the OH group free to participate only in intermolecular interactions .

Spectroscopic Performance Comparison

This divergence in hydrogen bonding and proton-proton dihedral angles provides two orthogonal spectroscopic methods for differentiating the isomers.

Infrared (IR) Spectroscopy: Probing Hydrogen Bond Dynamics

IR spectroscopy offers a direct readout of the hydrogen bonding state by measuring the energy required to stretch the O-H covalent bond.

  • Cis-Isomer: The intramolecular hydrogen bond draws electron density away from the O-H covalent bond, weakening it and shifting the stretching frequency down to approximately 3500–3550 cm⁻¹. Because this bond is internal to the molecule, its frequency is independent of sample concentration [1].

  • Trans-Isomer: Exhibits a "free" O-H stretch at higher wavenumbers (~3600–3650 cm⁻¹) in highly dilute solutions. As concentration increases, intermolecular hydrogen bonding occurs, causing the peak to broaden and shift to lower wavenumbers.

Nuclear Magnetic Resonance (NMR): The Karplus Relationship

¹H NMR provides orthogonal validation of the ring conformation by measuring the scalar coupling ( J ) between the protons at C3 and C4. The Karplus equation dictates that J -values are maximized at dihedral angles of 0° and 180°, and minimized near 90°[2].

  • Cis-Isomer: With C4-phenyl equatorial (C4-H is axial) and C3-OH axial (C3-H is equatorial), the dihedral angle between H3 and H4 is approximately 60°. This results in a small equatorial-axial coupling constant ( J3,4​≈3−5 Hz )[2].

  • Trans-Isomer: With C4-phenyl equatorial (C4-H is axial) and C3-OH equatorial (C3-H is axial), the dihedral angle between the two protons is approximately 180°. This anti-periplanar arrangement yields a large diaxial coupling constant ( J3,4​≈10−12 Hz )[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They do not just yield a data point; they test a mechanistic hypothesis.

Protocol A: Self-Validating IR Dilution Study

Causality: This protocol differentiates intra- vs. intermolecular H-bonding by altering the probability of molecular collisions without affecting internal molecular geometry.

  • Preparation: Prepare a 0.1 M solution of the purified isomer in anhydrous, non-polar solvent (e.g., CCl₄ or CHCl₃).

  • Baseline Acquisition: Acquire the FT-IR spectrum, focusing on the 3200–3700 cm⁻¹ region.

  • Serial Dilution: Perform serial dilutions to 0.05 M, 0.01 M, and 0.005 M. Acquire spectra at each step. Critical: Use IR cells with appropriately increased path lengths at lower concentrations to maintain the signal-to-noise ratio.

  • Validation Checkpoint: Overlay the spectra. If the O-H peak position and shape remain static across all concentrations, the bond is intramolecular (cis-isomer). If the peak shifts to higher wavenumbers and sharpens upon dilution, the bonding is intermolecular (trans-isomer).

Protocol B: ¹H NMR J-Coupling Extraction

Causality: Directly measures the dihedral angles of the rigidified chair conformation to assign relative stereochemistry.

  • Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of CDCl₃. Ensure the solvent is dried over molecular sieves to prevent OH exchange broadening, which can obscure adjacent splitting patterns.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Signal Identification: Locate the C3-H signal, which is deshielded by the adjacent electronegative oxygen and typically appears around 3.5–4.0 ppm.

  • Validation Checkpoint: Extract the J3,4​ coupling constant from the C3-H splitting pattern. A narrow multiplet with J < 5 Hz confirms the cis geometry; a wide triplet/multiplet with J > 10 Hz confirms the trans geometry[2].

Quantitative Data Summary

PropertyCis-IsomerTrans-IsomerDiagnostic Causality
C3-OH Orientation AxialEquatorialDictated by equatorial C4-phenyl anchor
Dominant H-Bonding Intramolecular (to N-lone pair)IntermolecularProximity of OH to N1-methyl group
IR O-H Stretch ~3500–3550 cm⁻¹ (Static)~3600–3650 cm⁻¹ (Shifts)Concentration dependence of collisions
NMR J3,4​ Coupling 3–5 Hz (Small)10–12 Hz (Large)Karplus relationship (60° vs 180° dihedral)

Analytical Workflow Visualization

G Start 1-Methyl-4-phenyl-3-piperidinol Stereoisomer Analysis IR_Path IR Spectroscopy (Dilution Study) Start->IR_Path NMR_Path 1H NMR Spectroscopy (J-Coupling) Start->NMR_Path IR_Intra Constant O-H Stretch (~3520 cm⁻¹) IR_Path->IR_Intra Intramolecular IR_Inter Shifting O-H Stretch (~3620 cm⁻¹) IR_Path->IR_Inter Intermolecular NMR_Small Small J_3,4 (~3-5 Hz) Eq-Ax Coupling NMR_Path->NMR_Small H3(eq) NMR_Large Large J_3,4 (~10-12 Hz) Diaxial Coupling NMR_Path->NMR_Large H3(ax) Cis Cis-Isomer (Axial OH, Eq Phenyl) IR_Intra->Cis Trans Trans-Isomer (Eq OH, Eq Phenyl) IR_Inter->Trans NMR_Small->Cis NMR_Large->Trans

Workflow for differentiating 1-methyl-4-phenyl-3-piperidinol stereoisomers via IR and NMR.

References

  • Title: Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives Source: The Journal of Organic Chemistry URL: [Link]

Sources

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